7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYOQXVUMVWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597741 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-89-5 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key heterocyclic scaffold in medicinal chemistry. The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] A thorough understanding of its structure is paramount for the rational design and development of novel therapeutics.
Molecular Identity and Physicochemical Properties
The foundational step in structure elucidation is the determination of the molecule's fundamental properties. For this compound, these are established as:
| Property | Value | Source |
| CAS Number | 1060815-89-5 | [3] |
| Molecular Formula | C₇H₅N₃O | [4] |
| Molecular Weight | 147.13 g/mol | [4] |
| Monoisotopic Mass | 147.04326 Da | [4] |
| SMILES | C1=C(C2=CN=CN=C2N1)C=O | [4] |
Synthesis and Characterization: A Representative Protocol
While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a general approach can be inferred from the synthesis of its derivatives.[5] The introduction of the carbaldehyde group at the C5 position is a key transformation.
A plausible synthetic route, based on related transformations, is the formylation of a suitable 7H-pyrrolo[2,3-d]pyrimidine precursor. The Vilsmeier-Haack reaction is a common method for introducing an aldehyde group onto electron-rich heterocyclic systems.
Experimental Protocol (Representative)
-
Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is slowly added to dimethylformamide (DMF) to generate the Vilsmeier reagent.
-
Reaction: The 7H-pyrrolo[2,3-d]pyrimidine precursor is dissolved in an appropriate solvent and the Vilsmeier reagent is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: The resulting solid is filtered, or if an aqueous solution, extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the final product.
Spectroscopic Data Analysis for Structure Elucidation
The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, offer a complete picture of the molecular architecture.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₇H₅N₃O.
Predicted Mass Spectrometry Data The following table outlines the predicted m/z values for various adducts of the target molecule, which can be used to guide the interpretation of experimental mass spectra.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 148.05054 |
| [M+Na]⁺ | 170.03248 |
| [M-H]⁻ | 146.03598 |
| [M+NH₄]⁺ | 165.07708 |
| [M]⁺ | 147.04271 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Expected IR Absorption Bands Based on the analysis of related pyrrolo[2,3-d]pyrimidine derivatives, the following key stretches are anticipated.[6]
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3100-3300 | N-H | Pyrrole N-H stretch |
| ~2800-3000 | C-H | Aldehydic C-H stretch |
| ~1670-1700 | C=O | Aldehyde carbonyl stretch |
| ~1580-1620 | C=N, C=C | Aromatic ring stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, singlet signals for the aldehydic proton have been observed in the range of 8.65–8.69 ppm, and the aromatic NH proton of the pyrrole ring shows a singlet between 8.71 and 13.01 ppm.[6] The pyrimidine proton typically appears as a singlet between 8.44–8.54 ppm.[6]
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet | 1H | Pyrrole N-H |
| ~9.8-10.0 | Singlet | 1H | Aldehyde CHO |
| ~8.8 | Singlet | 1H | Pyrimidine C2-H |
| ~8.6 | Singlet | 1H | Pyrimidine C4-H |
| ~8.0 | Singlet | 1H | Pyrrole C6-H |
¹³C NMR Spectroscopy The carbon NMR spectrum indicates the number of chemically distinct carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon.
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde C=O |
| ~150-155 | Pyrimidine C4 |
| ~150 | Pyrimidine C2 |
| ~140 | Pyrrole C7a |
| ~130 | Pyrrole C6 |
| ~115 | Pyrrole C5 |
| ~105 | Pyrrole C4a |
Conclusion
The structure elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. Through the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, the molecular formula, functional groups, and atomic connectivity can be definitively established. This rigorous characterization is essential for ensuring the identity and purity of this important building block in the development of novel pharmaceuticals. The data and methodologies presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of pyrrolo[2,3-d]pyrimidine derivatives.
References
- 1. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. PubChemLite - this compound (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. ijsred.com [ijsred.com]
physicochemical properties of 7h-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key heterocyclic compound in medicinal chemistry. This document details its known physical and chemical characteristics, outlines relevant experimental protocols for its synthesis and biological evaluation, and visualizes its role in significant signaling pathways.
Physicochemical Properties
This compound, a derivative of the 7-deazapurine scaffold, serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | PubChem[2] |
| Molecular Weight | 147.13 g/mol | BLDpharm[3] |
| CAS Number | 1060815-89-5 | BLDpharm[3] |
| Predicted XlogP | 0.1 | PubChemLite[2] |
| Monoisotopic Mass | 147.04326 Da | PubChemLite[2] |
| Predicted pKa | 11.22 ± 0.50 | Guidechem[4] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available for the specific compound. However, related pyrrolo[3,2-d]pyrimidines have been synthesized as water-soluble salts (hydrochlorides).[5] Solubility in common organic solvents like DMSO and ethanol is expected but should be experimentally determined. | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction, which is a well-established method for the formylation of electron-rich heterocyclic compounds.
Reaction: Formylation of 7H-pyrrolo[2,3-d]pyrimidine.
Reagents and Materials:
-
7H-pyrrolo[2,3-d]pyrimidine (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7H-pyrrolo[2,3-d]pyrimidine in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride to the stirred solution.
-
To this mixture, add N,N-dimethylformamide dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
In Vitro Janus Kinase (JAK) Inhibition Assay
Given that the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a known inhibitor of Janus kinases (JAKs), a common experimental protocol to assess the inhibitory activity of its derivatives is an in vitro kinase assay. The following is a generalized protocol for a luminescence-based assay that measures ATP consumption.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against a specific JAK isoform (e.g., JAK2).
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate for JAK2
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a solution of the JAK2 enzyme and the peptide substrate in the assay buffer.
-
Add this enzyme/substrate mixture to each well containing the compound.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Kₘ value for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Visualization
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular responses to cytokines and growth factors.[6] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers. 7H-pyrrolo[2,3-d]pyrimidine derivatives are known to inhibit JAKs, thereby modulating the downstream effects of this pathway.[7]
References
- 1. doronscientific.com [doronscientific.com]
- 2. PubChemLite - this compound (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 3. 1060815-89-5|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: 1060815-89-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a crucial heterocyclic building block in the synthesis of a diverse range of biologically active molecules. As a derivative of 7-deazapurine, this compound is a key intermediate in the development of potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and highlights its significance in medicinal chemistry, particularly in the context of targeted cancer therapy.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in medicinal chemistry due to its ability to mimic adenine and interact with the ATP-binding sites of various kinases.[1] This structural feature has led to the development of numerous kinase inhibitors for the treatment of cancers and inflammatory diseases. This compound (CAS: 1060815-89-5) serves as a versatile intermediate, allowing for the introduction of diverse functionalities at the 5-position of the pyrrolo[2,3-d]pyrimidine core, thus enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational predictions.[2][3]
| Property | Value | Source |
| CAS Number | 1060815-89-5 | N/A |
| Molecular Formula | C₇H₅N₃O | [3] |
| Molecular Weight | 147.13 g/mol | [3] |
| Appearance | Solid (Predicted) | N/A |
| SMILES | O=Cc1cnc2c(c1)ncn2 | [4] |
| InChIKey | QMGYOQXVUMVWGT-UHFFFAOYSA-N | [3] |
Synthesis
Proposed Synthetic Pathway
A potential two-step synthesis starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is outlined below. This pathway involves the formylation of the pyrrole ring followed by a dehalogenation step.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
This protocol is adapted from the general procedure for Vilsmeier-Haack formylation of electron-rich heterocycles.[5]
-
To a stirred solution of phosphoryl chloride (POCl₃, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 10 volumes) cooled to 0 °C, add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous DMF (5 volumes) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
Step 2: Synthesis of this compound
This protocol is a standard procedure for catalytic hydrogenation to remove a chloro group.
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Role in Drug Discovery and Medicinal Chemistry
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in the design of kinase inhibitors.[1] The aldehyde functionality at the C5 position of this compound provides a reactive handle for a variety of chemical transformations, making it an invaluable intermediate for the synthesis of compound libraries for high-throughput screening.
Elaboration of the Aldehyde Group
The carbaldehyde group can be readily transformed into a wide range of other functional groups, allowing for the exploration of diverse chemical space.
Caption: Synthetic utility of the aldehyde group.
These transformations enable the introduction of various side chains that can interact with specific residues in the kinase active site, thereby modulating the potency and selectivity of the resulting inhibitors.
Kinase Inhibition
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been successfully developed as inhibitors of several important kinase families, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and epidermal growth factor receptor (EGFR).[6][7] The general mechanism of action involves the pyrrolo[2,3-d]pyrimidine core acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP binding.
Caption: General mechanism of kinase inhibition.
Conclusion
This compound is a fundamentally important building block in the field of medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis and the versatility of its aldehyde functional group make it a valuable starting material for the creation of novel therapeutic agents. The proven success of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in targeting kinases underscores the continued importance of intermediates like this carbaldehyde in the ongoing quest for more effective and selective drugs. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of heterocyclic compounds.
References
- 1. data.epo.org [data.epo.org]
- 2. 1060815-89-5|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. patents.justia.com [patents.justia.com]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides [pubmed.ncbi.nlm.nih.gov]
The 7-Deazapurine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-deazapurine scaffold, a versatile heterocyclic core, has garnered significant attention in medicinal chemistry due to its remarkable ability to mimic endogenous purines while offering unique opportunities for chemical modification. This structural analogue of purine, also known as pyrrolo[2,3-d]pyrimidine, is characterized by the replacement of the nitrogen atom at position 7 with a carbon atom.[1][2] This seemingly subtle change imparts profound effects on the molecule's electronic properties and steric profile, making it a privileged scaffold in the design of novel therapeutics.[1][2] 7-deazapurine derivatives have demonstrated a broad spectrum of biological activities, including potent antiviral, anticancer, and kinase inhibitory effects, leading to the development of numerous drug candidates.[3][4][5]
Chemical Properties and Synthesis
The substitution of a nitrogen atom with a carbon at the 7-position makes the five-membered ring of the 7-deazapurine scaffold more electron-rich compared to its purine counterpart.[1][2] This modification also provides a strategic handle for introducing a wide array of substituents at the C7 position, which can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.[1][2]
The synthesis of 7-deazapurine derivatives typically commences with a pre-functionalized core, most commonly 6-chloro-7-deazapurine. This versatile intermediate allows for subsequent diversification through various synthetic transformations, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
A cornerstone in the synthesis of 7-deazapurine nucleosides is the Vorbrüggen glycosylation . This reaction involves the coupling of a silylated 7-deazapurine base with a protected ribose or deoxyribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). Further functionalization is frequently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties, while the Sonogashira coupling is employed for the installation of alkynyl groups. These powerful synthetic tools have enabled the creation of extensive libraries of 7-deazapurine analogues for biological screening.
Biological Activities and Therapeutic Potential
The therapeutic potential of 7-deazapurine derivatives spans multiple disease areas, a testament to the scaffold's versatility.
Anticancer Activity
A significant number of 7-deazapurine nucleosides exhibit potent cytotoxic activity against a range of cancer cell lines.[2][5] Their mechanisms of action are often multifaceted and can involve:
-
Incorporation into Nucleic Acids: Following intracellular phosphorylation to their triphosphate forms, these nucleoside analogues can be incorporated into both DNA and RNA.[2][6] This incorporation can disrupt nucleic acid synthesis and function, leading to DNA damage, inhibition of protein synthesis, and ultimately, apoptosis.[2][6]
-
Kinase Inhibition: Many 7-deazapurine derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[7] By targeting key players in cellular signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), these compounds can effectively halt the cell cycle and induce apoptosis.[7][8]
Antiviral Activity
The 7-deazapurine scaffold is also a prominent feature in many antiviral agents.[1][2] Their mechanism of action as antiviral agents typically involves:
-
Inhibition of Viral Polymerases: As nucleoside analogues, they can be converted to their triphosphate forms within the host cell and subsequently act as competitive inhibitors or chain terminators for viral RNA-dependent RNA polymerases (RdRp) or reverse transcriptases.[4] This effectively halts the replication of the viral genome.
-
Targeting Other Viral Processes: Some derivatives have been shown to interfere with other stages of the viral life cycle, such as entry or maturation.[9]
Derivatives have shown promising activity against a variety of viruses, including Hepatitis C virus (HCV), Dengue virus (DENV), and Human Immunodeficiency Virus (HIV).[1][4][10]
Adenosine Kinase Inhibition
Several 7-deazaadenosine derivatives are potent inhibitors of adenosine kinase (ADK), an enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP).[11][12][13] By inhibiting ADK, these compounds can increase the intracellular and extracellular concentrations of adenosine, which has various physiological effects, including anti-inflammatory and neuroprotective properties.[13]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative 7-deazapurine derivatives from the literature.
Table 1: Anticancer and Cytotoxic Activity of 7-Deazapurine Derivatives
| Compound | Target/Cell Line | IC50 / EC50 (µM) | Reference |
| Compound 5 | HepG2 | 6.11 ± 0.4 | [7] |
| MCF-7 | 5.93 ± 0.3 | [7] | |
| MDA-MB-231 | 2.48 ± 0.1 | [7] | |
| HeLa | 1.98 ± 0.1 | [7] | |
| AB61 (7a) | Various Cancer Cell Lines | Sub-micromolar | [5] |
| 10k | HT-29 | 0.03 - 1.6 | [8] |
Table 2: Kinase Inhibitory Activity of 7-Deazapurine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 5 | CDK2 | 0.091 ± 0.003 | [7] |
| EGFR | 0.085 ± 0.002 | [7] | |
| HER2 | 0.081 ± 0.002 | [7] | |
| VEGFR2 | 0.079 ± 0.001 | [7] |
Table 3: Antiviral Activity of 7-Deazapurine Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| 6e | DENV | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | [1][9] |
| HepG2 | 146.47 ± 11.05 | [1] | |||
| 10 | HIV-1 | 0.71 ± 0.25 | >100 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel 7-deazapurine derivatives. Below are representative protocols for key synthetic reactions and biological assays.
Synthesis
Protocol 1: Vorbrüggen Glycosylation of 6-Chloro-7-deazapurine
This protocol describes the synthesis of a protected 7-deazapurine nucleoside.
-
Silylation of the Nucleobase: To a solution of 6-chloro-7-deazapurine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at room temperature under an inert atmosphere until the solution becomes clear.
-
Glycosylation: Cool the solution to 0 °C and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.
-
Lewis Acid Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for 6-Aryl-7-deazapurine Synthesis
This protocol details the introduction of an aryl group at the 6-position.
-
Reaction Setup: To a solution of the 6-chloro-7-deazapurine derivative in a mixture of toluene, ethanol, and water, add the corresponding boronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base like sodium carbonate (Na₂CO₃, 2-3 equivalents).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon) at 80-110 °C for several hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling for 7-Alkynyl-7-deazapurine Synthesis
This protocol describes the synthesis of 7-alkynyl derivatives.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 6-chloro-7-iodo-7-deazapurine, a palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide (CuI) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N).
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for several hours until completion as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Biological Assays
Protocol 4: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-deazapurine compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 5: In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate buffer.
-
Inhibitor Addition: Add serial dilutions of the 7-deazapurine compound to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a specific temperature for a defined period.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (using [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Protocol 6: Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit virus-induced cell death.
-
Cell Seeding: Seed a monolayer of host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the 7-deazapurine compound.
-
Overlay: After an incubation period to allow for viral entry, remove the virus-compound mixture and add a semi-solid overlay (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Signaling Pathways and Experimental Workflows
The biological effects of 7-deazapurine derivatives are intricately linked to their modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, visualize some of these pathways and a typical experimental workflow for the development of these compounds.
Conclusion
The 7-deazapurine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its unique chemical properties and amenability to a wide range of synthetic modifications have enabled the development of compounds with potent and diverse biological activities. The ongoing exploration of the structure-activity relationships of 7-deazapurine derivatives, coupled with a deeper understanding of their mechanisms of action, holds great promise for the future discovery of innovative drugs to combat cancer, viral infections, and other diseases. This technical guide provides a comprehensive overview of the core chemistry and biological applications of this remarkable scaffold, intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
References
- 1. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HER-2 signaling and inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are ADK inhibitors and how do they work? [synapse.patsnap.com]
The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in contemporary medicinal chemistry. Its structural resemblance to the purine nucleus, specifically adenine, allows it to function as a potent ATP-competitive inhibitor for a wide range of protein kinases.[1][2][3][4] This unique characteristic has propelled the development of numerous therapeutics targeting aberrant signaling pathways implicated in cancer, inflammatory disorders, and viral infections.[5][6] This technical guide provides a comprehensive overview of the biological significance of the pyrrolo[2,3-d]pyrimidine core, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
The Pyrrolo[2,3-d]pyrimidine Core: A Versatile Kinase Inhibitor
The pyrrolo[2,3-d]pyrimidine nucleus is considered a "privileged scaffold" due to its ability to bind to the ATP-binding pocket of various kinases.[1][2] By mimicking the adenine component of ATP, derivatives of this core structure can effectively block the phosphorylation cascade that drives cellular processes such as proliferation, differentiation, and survival.[7] This mechanism of action has been successfully exploited to develop targeted therapies for a multitude of diseases.
Anticancer Applications
A significant number of pyrrolo[2,3-d]pyrimidine-based compounds have been investigated and approved as anticancer agents. These inhibitors target key kinases that are frequently dysregulated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a hallmark of non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been developed to selectively inhibit mutant forms of EGFR, leading to tumor regression.[8][9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can block angiogenesis, the process by which tumors develop new blood vessels to support their growth.[9]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for the proliferation of certain hematological malignancies. Inhibitors like Ruxolitinib have shown significant efficacy in treating myelofibrosis and polycythemia vera.[2][10][11][12]
-
Other Kinase Targets: The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer, such as RET, Axl, and CDK.[13][14][15]
Anti-inflammatory and Immunomodulatory Effects
The JAK-STAT pathway is also central to the inflammatory response. Tofacitinib, a potent JAK inhibitor built upon the pyrrolo[2,3-d]pyrimidine core, is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5][9][15][16][17] By blocking the signaling of pro-inflammatory cytokines, Tofacitinib effectively reduces inflammation and joint damage.[9][16]
Antimetabolite Activity
Pemetrexed, another notable drug featuring the pyrrolo[2,3-d]pyrimidine core, functions as an antifolate.[1][13][14][18] It inhibits multiple enzymes involved in the synthesis of purines and pyrimidines, thereby disrupting DNA and RNA synthesis and leading to the death of rapidly dividing cancer cells.[1][13][14][18]
Quantitative Data: Potency and Selectivity
The following tables summarize the in vitro activity of representative pyrrolo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Tofacitinib | JAK1 | 1 | [5][15] |
| JAK2 | 20 | [5][15] | |
| JAK3 | 1 | [5][15] | |
| Ruxolitinib | JAK1 | 3.3 | [2][10][11] |
| JAK2 | 2.8 | [2][10][11] | |
| Compound 12i | EGFR (T790M mutant) | 0.21 | [8][19] |
| EGFR (wild-type) | 22 | [8][19] | |
| Compound 59 | RET (wild-type) | 6.8 | [20] |
| Compound 20 | RET (wild-type) | 76 | [20] |
| Compound 5k | EGFR | 79 | [21][22] |
| Her2 | 40 | [21][22] | |
| VEGFR2 | 136 | [21][22] | |
| CDK2 | 204 | [21][22] |
Table 2: Cytotoxic Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 8g | HT-29 | Colon Cancer | 4.01 |[23] | | Compound 8f | HT-29 | Colon Cancer | 4.55 |[23] | | Compound 6a | HeLa | Cervical Cancer | 6.55 |[23] | | Compound 6g | HT-29 | Colon Cancer | 7.61 |[23] | | Compound 5e, 5h, 5k, 5l | Various | Various | 29 - 59 |[21] | | Compound 13 | HCT-116 | Colon Cancer | 43.5 |[24] | | Compound 21 | HCT-116 | Colon Cancer | 38.5 |[24] | | Compound 13 | MCF-7 | Breast Cancer | 62.4 |[24] | | Compound 22 | MCF-7 | Breast Cancer | 91.6 |[24] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (pyrrolo[2,3-d]pyrimidine derivative)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the detection reagent
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, the substrate, and the kinase buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Pre-incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[25][26][27][28]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][7][29]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compound (pyrrolo[2,3-d]pyrimidine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing the MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.[3][4][7][29]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by pyrrolo[2,3-d]pyrimidine-based drugs.
JAK-STAT Signaling Pathway and its Inhibition by Tofacitinib/Ruxolitinib
Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib/Ruxolitinib.
EGFR Signaling Pathway and its Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
VEGFR Signaling Pathway and its Inhibition
References
- 1. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PathWhiz [pathbank.org]
- 11. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 12. ajmc.com [ajmc.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. drugs.com [drugs.com]
- 15. Tofacitinib - Wikipedia [en.wikipedia.org]
- 16. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 17. ard.bmj.com [ard.bmj.com]
- 18. Pemetrexed - Wikipedia [en.wikipedia.org]
- 19. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. protocols.io [protocols.io]
- 27. bio-protocol.org [bio-protocol.org]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. MTT assay protocol | Abcam [abcam.com]
A Technical Guide to the Discovery and Synthesis of Novel 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural similarity to the core of ATP allows for competitive inhibition of a wide array of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory conditions.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their therapeutic potential.
I. Synthetic Strategies and Methodologies
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives typically involves the construction of the core bicyclic system followed by diversification at various positions. A common and effective strategy begins with a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring.
A representative synthetic approach involves a three-step process to yield halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'.[2] The synthesis commences with the reaction of 6-chloro-7-deazapurine with benzocaine in ethanol to produce an ester intermediate.[2] This is followed by hydrazinolysis and subsequent condensation with various halogen-substituted aldehydes to afford the final products.[2]
Another notable synthetic route leads to the creation of potent STAT6 inhibitors.[3] This involves the synthesis of fused bicyclic pyrimidine derivatives, ultimately identifying a 7H-pyrrolo[2,3-d]pyrimidine derivative as a hit compound.[3] Optimization of this lead compound resulted in the identification of highly potent and orally active STAT6 inhibitors.[3]
Experimental Protocol: Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Derivatives [2][4]
-
Step 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3): A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) (0.02 mol) and ethyl-4-aminobenzoate (2) (0.02 mol) in absolute ethanol (100 mL) is heated under reflux for 7 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.[4]
-
Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4): The ester intermediate (3) is reacted with hydrazine hydrate in ethanol.
-
Step 3: Synthesis of Final Compounds (5a-m): The hydrazide (4) is reacted with various halogen-substituted aldehydes in refluxing absolute ethanol containing a catalytic amount of glacial acetic acid (3-4 drops) overnight. The final products are then isolated and purified.[2]
The following workflow illustrates the general synthetic strategy:
Caption: General synthetic workflow for 7H-pyrrolo[2,3-d]pyrimidine derivatives.
II. Biological Activity and Therapeutic Targets
7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a broad range of biological activities, primarily as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.
A. Anticancer Activity
The anticancer potential of these derivatives stems from their ability to inhibit key kinases involved in cell proliferation, survival, and migration.
-
Multi-Targeted Kinase Inhibitors: Certain halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' have shown potent inhibitory activity against multiple tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2.[2][5] Compound 5k , in particular, exhibited IC50 values ranging from 40 to 204 nM against these kinases.[2][5]
-
Focal Adhesion Kinase (FAK) Inhibitors: A series of derivatives bearing a dimethylphosphine oxide moiety were designed as FAK inhibitors.[6] The representative compound 25b demonstrated potent FAK inhibition with an IC50 of 5.4 nM and exhibited anti-proliferative activity against breast and lung cancer cell lines.[6]
-
Monopolar Spindle Kinase 1 (Mps1) Inhibitors: A novel class of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been developed as Mps1 inhibitors for the treatment of breast cancer.[7] Compound 12 was identified as a potent Mps1 inhibitor with an IC50 of 29 nM, leading to cell cycle arrest and apoptosis in breast cancer cells.[7]
-
Casein Kinase 1 Delta (CK1δ) Inhibitors: In a study aimed at developing treatments for bladder cancer, compound 13i was identified as a potent inhibitor of CK1δ, inducing apoptosis in bladder and ovarian cancer cells.[8]
B. Anti-inflammatory and Immunomodulatory Activity
The role of kinases in immune cell signaling makes them attractive targets for inflammatory and autoimmune diseases.
-
Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors: A series of covalent irreversible inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been discovered for Itk, a key player in T-cell signaling.[9] The optimized compound 9 showed potent activity against Itk and inhibited phospholipase C-γ1 (PLC-γ1) phosphorylation in cells.[9]
-
Signal Transducer and Activator of Transcription 6 (STAT6) Inhibitors: Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and orally active inhibitors of STAT6, a critical transcription factor in the IL-4 signaling pathway.[3] Compound 24 (AS1810722) effectively inhibited Th2 cell differentiation, suggesting its potential for treating allergic diseases like asthma.[3]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is being explored for the development of BTK inhibitors for the treatment of rheumatoid arthritis.[10]
Quantitative Biological Data Summary
| Compound ID | Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | HepG2 | [2][5] |
| 25b | FAK | 5.4 | MDA-MB-231, A549 | [6] |
| 12 | Mps1 | 29 | MCF-7, 4T1 | [7] |
| 9 | Itk | Potent (specific value not provided) | T leukemia/lymphoma cell lines | [9] |
| 24 (AS1810722) | STAT6 | Potent (specific value not provided) | - | [3] |
| 13i | CK1δ | Potent (specific value not provided) | RT-112 | [8] |
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of 7H-pyrrolo[2,3-d]pyrimidine derivatives are mediated through the modulation of specific intracellular signaling pathways.
A. Kinase Inhibition and Downstream Signaling
As ATP-competitive inhibitors, these compounds block the phosphorylation of downstream substrates, thereby interrupting signaling cascades crucial for cell function.
The following diagram illustrates the general mechanism of action of 7H-pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors.
Caption: Mechanism of kinase inhibition by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
B. Induction of Apoptosis
Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For instance, compound 5k was found to increase the levels of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 in HepG2 cells.[2][5] Similarly, compound 13i induced apoptosis in bladder and ovarian cancer cells.[8]
The diagram below depicts the apoptotic pathway induced by these compounds.
Caption: Apoptosis induction by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
IV. Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutics. The versatility of its synthesis allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective inhibitors for a range of biological targets. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic applications, and developing derivatives with improved selectivity to minimize off-target effects. The continued investigation of this remarkable scaffold holds significant promise for the development of next-generation targeted therapies.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Usi...: Ingenta Connect [ingentaconnect.com]
Spectroscopic and Synthetic Profile of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structural motif in numerous biologically active molecules, including antivirals, antifungals, and kinase inhibitors. This document aims to serve as a detailed resource for researchers engaged in the synthesis, characterization, and application of this important intermediate.
Physicochemical Properties
| Property | Value |
| CAS Number | 1060815-89-5 |
| Molecular Formula | C₇H₅N₃O |
| Molecular Weight | 147.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Spectroscopic Data
Predicted Mass Spectrometry Data
Predicted mass spectrometry data from computational models suggests the following m/z values for various adducts of this compound[1]:
| Adduct | Predicted m/z |
| [M+H]⁺ | 148.05054 |
| [M+Na]⁺ | 170.03248 |
| [M-H]⁻ | 146.03598 |
| [M]⁺ | 147.04271 |
Predicted NMR and IR Data
While specific experimental spectra are not available, general spectral features can be anticipated based on the analysis of similar 7H-pyrrolo[2,3-d]pyrimidine derivatives.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde proton (likely in the range of 9.5-10.5 ppm), protons on the pyrimidine and pyrrole rings, and the N-H proton of the pyrrole ring (which may be a broad singlet). For instance, in related compounds, the aldehydic proton has been observed in the range of 8.65–8.69 ppm.[2]
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 185-200 ppm), in addition to signals for the carbons of the fused heterocyclic ring system.
-
IR Spectroscopy: The infrared spectrum is expected to display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1680-1700 cm⁻¹. Other characteristic bands would include N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹) and C-H stretching of the aromatic rings.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in a single, readily accessible source. However, the synthesis of this compound can be inferred from general methods for the formylation of the pyrrolo[2,3-d]pyrimidine core. A common and effective method for introducing a formyl group at the C5 position of the 7H-pyrrolo[2,3-d]pyrimidine nucleus is the Vilsmeier-Haack reaction.
General Synthetic Approach: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction involves the use of a formylating agent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Reaction Scheme:
Figure 1. General scheme for the Vilsmeier-Haack formylation.
Illustrative Protocol:
-
Preparation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring. The reaction is typically performed at 0°C.
-
Formylation: The starting material, 7H-pyrrolo[2,3-d]pyrimidine, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added to the pre-formed Vilsmeier reagent. The reaction mixture is then stirred at an elevated temperature (e.g., 60-80°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched by pouring it onto crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium acetate) to neutralize the excess acid and hydrolyze the intermediate iminium salt. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford pure this compound.
Spectroscopic Analysis Workflow
The characterization of the synthesized this compound involves a series of spectroscopic techniques to confirm its structure and purity.
Figure 2. Workflow for spectroscopic analysis.
This workflow ensures a thorough characterization of the synthesized compound, confirming its identity, structure, and purity, which is crucial for its application in subsequent research and development activities.
References
The Pyrrolopyrimidine Nucleus: A Technical Guide to its Chemical Reactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold, a fused heterocyclic system comprising a pyrrole and a pyrimidine ring, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the chemical reactivity of the pyrrolopyrimidine nucleus, offering detailed experimental protocols and summarizing key data to facilitate its application in drug discovery and development.
Core Reactivity of the Pyrrolopyrimidine Nucleus
The chemical reactivity of the pyrrolopyrimidine core is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyrimidine ring. This inherent electronic dichotomy governs the regioselectivity of various chemical transformations. The two most common and biologically relevant isomers are the pyrrolo[2,3-d]pyrimidines (7-deazapurines) and the pyrrolo[3,2-d]pyrimidines (9-deazapurines).[3][4]
Electrophilic Substitution Reactions
Electrophilic substitution is a key transformation for functionalizing the pyrrole moiety of the pyrrolopyrimidine nucleus. The electron-donating nature of the pyrrole ring directs electrophiles to specific positions.
-
Halogenation: Bromination and iodination readily occur at the C7 position.
-
Nitration: Nitration can be directed to either the C6 or C7 position depending on the reaction conditions.
-
Acylation: Vilsmeier formylation and acylation with anhydrides introduce acyl groups at the C7 position.
-
Aminomethylation and Azo Coupling: These reactions also proceed at the C7 position.
In the case of pyrrolo[2,3-d]pyrimidines , electrophilic aromatic halogenations using N-halosuccinimides lead to the formation of carbon-halogen bonds at the C3 position of the pyrrole ring.[5]
Table 1: Regioselectivity of Electrophilic Substitution on the Pyrrolo[3,2-d]pyrimidine Core
| Reaction | Reagent(s) | Position of Substitution |
| Deuterium Exchange | Deuterotrifluoroacetic acid | C7 (major), C6 (minor) |
| Vilsmeier Formylation | POCl₃, DMF | C7 |
| Acylation | (CH₃CO)₂O, BF₃·OEt₂ | C7 |
| Aminomethylation | Formaldehyde, Dimethylamine | C7 |
| Azo Coupling | Diazonium salts | C7 |
| Iodination | I₂, KI, NaHCO₃ | C7 |
| Bromination | Br₂, Acetic Acid | C7 |
| Nitration | HNO₃, Acetic Acid | C6 (major), C7 (minor) |
Nucleophilic Substitution Reactions
The pyrimidine ring of the pyrrolopyrimidine nucleus is susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying the 4-position of the pyrimidine ring. 4-Chloro-pyrrolopyrimidines are common starting materials for introducing a variety of nucleophiles.[6][7][8] This reaction is crucial for the synthesis of many biologically active derivatives, including kinase inhibitors.[8]
Synthesis and Modification of Pyrrolopyrimidine Derivatives
A variety of synthetic strategies have been developed to construct and functionalize the pyrrolopyrimidine core.
Carbonyl-Amine Condensation
The carbonyl group at the C4 position of pyrrolo[2,3-d]pyrimidinones can be converted to an imine through condensation with primary amines. This reaction is often facilitated by an amide activation agent such as trifluoromethanesulfonic anhydride (Tf₂O).[5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing carbon-carbon bonds. Halogenated pyrrolopyrimidine derivatives serve as excellent substrates for these transformations, allowing for the introduction of aryl and other substituents.[9]
Experimental Protocols
General Procedure for the Synthesis of 4-Hydrazino-pyrrolopyrimidines[7][8]
-
A mixture of a 4-chloro-pyrrolopyrimidine derivative (0.01 mol) and hydrazine hydrate (0.01 mol) is heated under reflux in absolute ethanol for 8 hours.
-
The reaction mixture is then cooled and poured onto ice water.
-
The resulting precipitate is filtered, dried, and recrystallized from methanol to yield the 4-hydrazino-pyrrolopyrimidine product.
General Procedure for ipso-Imination of Pyrrolo[2,3-d]pyrimidinones[6]
-
To a solution of the tricyclic pyrrolo[2,3-d]pyrimidinone in dry DCM at 0 °C under a nitrogen atmosphere, add 2-methoxypyridine.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) and stir for 30 minutes.
-
Add the desired aniline derivative and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Biological Significance and Drug Development
The pyrrolopyrimidine nucleus is a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[1][10][11] Its structural similarity to adenine, the core component of ATP, allows it to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[1][2]
Dysregulation of protein kinase signaling is a hallmark of cancer.[12] Pyrrolopyrimidine derivatives have been successfully developed as inhibitors of key kinases implicated in cancer progression, including:
-
Protein Kinase B (Akt) [15]
-
HER2 and CLK4 [12]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [16]
-
Cyclin-Dependent Kinase 2 (CDK2) [16]
Table 2: Biological Activity of Selected Pyrrolopyrimidine Derivatives
| Compound | Target | Biological Activity (IC₅₀) | Cell Line | Reference |
| (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine (8f) | Antitumor | 4.55 ± 0.23 µM | HT-29 (colon cancer) | [17] |
| (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine (8g) | Antitumor | 4.01 ± 0.20 µM | HT-29 (colon cancer) | [17] |
| Compound 5e | EGFR, Her2, VEGFR2, CDK2 | 0.21 µM (VEGFR2) | - | [16] |
| Compound 5h | EGFR, Her2, VEGFR2, CDK2 | 0.18 µM (VEGFR2) | - | [16] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 0.25 µM (VEGFR2) | - | [16] |
| Compound 5l | EGFR, Her2, VEGFR2, CDK2 | 0.23 µM (VEGFR2) | - | [16] |
Visualizing Pyrrolopyrimidine Chemistry and Biology
Logical Relationship of Pyrrolopyrimidine Reactivity
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine core of DNA and RNA allows it to function as a bioisostere, leading to potent biological activities. The introduction of a carbaldehyde group at the C5 position, yielding 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, provides a versatile synthetic handle for further functionalization. This intermediate is pivotal in the synthesis of a wide array of bioactive molecules, including kinase inhibitors, antiviral agents, and anticancer therapeutics. The aldehyde functionality can readily undergo various chemical transformations, such as reductive amination, oxidation, and condensation reactions, enabling the construction of diverse compound libraries for drug screening and development.
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[1][2][3][4]. The Vilsmeier-Haack reaction is a powerful tool for the introduction of a formyl group onto heterocyclic systems and is widely applicable in the synthesis of pharmaceutical intermediates[1].
Experimental Protocol: Vilsmeier-Haack Formylation of 7H-pyrrolo[2,3-d]pyrimidine
This protocol details the synthesis of this compound from the parent 7H-pyrrolo[2,3-d]pyrimidine via a Vilsmeier-Haack reaction.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent (a chloroiminium salt) is an exothermic reaction and should be controlled by the rate of addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 7H-pyrrolo[2,3-d]pyrimidine in anhydrous dichloromethane (DCM) or DMF in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. This step should be performed with caution as it can be exothermic and may cause gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Vilsmeier-Haack formylation of 7H-pyrrolo[2,3-d]pyrimidine and its derivatives, as inferred from related literature. Actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Value | Reference |
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidine or derivative | General |
| Reagents | POCl₃, DMF | [1][2][3] |
| Solvent | Dichloromethane (DCM) or DMF | General |
| Reaction Temperature | 0 °C to 80 °C | General |
| Reaction Time | 1 - 12 hours | General |
| Yield | 60 - 85% | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural similarity to adenine. This core is present in numerous biologically active compounds, including a variety of kinase inhibitors. The functionalization of this scaffold allows for the fine-tuning of activity and selectivity against various enzyme targets. 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a key intermediate that provides a reactive handle for the synthesis of a diverse range of derivatives. The aldehyde group can readily undergo various chemical transformations, making it a valuable starting material for the construction of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.
Key Applications in Kinase Inhibitor Synthesis
The aldehyde functionality at the C5 position of the 7H-pyrrolo[2,3-d]pyrimidine core is a versatile anchor point for the introduction of various pharmacophoric features. This allows for the exploration of the chemical space around the scaffold to achieve desired potency and selectivity for specific kinase targets. Key synthetic strategies include:
-
Condensation Reactions: The aldehyde can react with nucleophiles, such as amines and hydrazines, to form imines and hydrazones, respectively. These products can themselves be biologically active or serve as intermediates for further elaboration.
-
Olefinations (Wittig and Horner-Wadsworth-Emmons Reactions): These reactions convert the aldehyde into an alkene, extending the carbon chain and introducing new functional groups. This is a common strategy to link the pyrrolopyrimidine core to other cyclic or acyclic moieties.
-
Reductive Amination: This two-step one-pot process allows for the formation of a C-N bond, coupling the scaffold to a wide variety of primary and secondary amines. This is a powerful tool for introducing diversity and modulating the physicochemical properties of the final compounds.
These synthetic routes have been instrumental in the development of inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Herpesvirus entry mediator (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).
Signaling Pathways
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to target multiple signaling pathways implicated in cancer and inflammation. The specific pathway targeted depends on the kinase being inhibited.
Caption: Key signaling pathways targeted by kinase inhibitors.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activities of representative compounds derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold. It is important to note that while these compounds share the core scaffold, their synthesis may not directly start from the 5-carbaldehyde derivative. However, they illustrate the potential of this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5k | EGFR | 79 | [1] |
| Her2 | 40 | [1] | |
| VEGFR2 | 136 | [1] | |
| CDK2 | 204 | [1] | |
| Sunitinib (Reference) | VEGFR2 | 261 | [1] |
| Erlotinib (Reference) | EGFR | 55 | [1] |
| Staurosporine (Reference) | Her2 | 38 | [1] |
| Compound 2b | PfCDPK4 | 530 | [2] |
| Compound 2f | PfCDPK4 | 210 | [2] |
| Compound 2g | PfCDPK4 | 230 | [2] |
| Compound 2e | PfCDPK1 | 589 | [2] |
| Compound 32 | FAK | 4 | [3] |
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Condensation with Hydrazide to form Hydrazone Derivatives
This protocol is adapted from the synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives[1].
Caption: Workflow for hydrazone synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted hydrazide (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 3-4 drops)
Procedure:
-
In a round-bottom flask, suspend this compound and the substituted hydrazide in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired hydrazone derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
This is a general protocol for the HWE reaction to synthesize (E)-alkenes from this compound[4][5][6][7].
Caption: Workflow for HWE olefination.
Materials:
-
Phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
This compound (1.0 eq)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (E)-alkene.
Protocol 3: Reductive Amination
This is a general two-step, one-pot procedure for the reductive amination of this compound.
Caption: Workflow for reductive amination.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) or Sodium borohydride (NaBH₄) (1.5-2.0 eq)
-
Acetic acid (optional, catalytic)
Procedure:
-
Dissolve this compound and the amine in the chosen solvent in a round-bottom flask.
-
If the amine salt is used, add a base (e.g., triethylamine) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture. Caution: Hydrogen gas may be evolved if using NaBH₄ in protic solvents.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired amine product.
Conclusion
This compound serves as a versatile and valuable building block in medicinal chemistry for the synthesis of potent kinase inhibitors. The reactivity of the aldehyde group allows for the facile introduction of a wide array of chemical functionalities, enabling the systematic exploration of structure-activity relationships. The protocols outlined above provide a foundation for researchers to synthesize novel derivatives targeting various kinases implicated in disease, thereby contributing to the development of new therapeutic agents. Further investigation into the biological activities of compounds derived from this starting material is warranted to fully exploit its potential in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols: 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a valuable starting point for the development of targeted therapies. This document provides detailed application notes and experimental protocols for the use of a key intermediate, 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde , in the synthesis and evaluation of novel kinase inhibitors. The aldehyde functionality at the C5 position offers a versatile handle for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
Synthetic Pathways and Experimental Workflows
The general strategy for utilizing this compound in the synthesis of kinase inhibitors often involves an initial formylation of a more readily available precursor, followed by modification of the aldehyde group, typically through reductive amination, to introduce side chains that can interact with specific residues in the target kinase's active site.
Application of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in Anticancer Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged core structure in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular processes often dysregulated in cancer. The aldehyde functionality at the C5 position of this heterocyclic system, 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, serves as a versatile synthetic handle for the elaboration of diverse molecular architectures, leading to the discovery and development of novel anticancer agents. This document provides a detailed overview of the application of this compound in the synthesis of anticancer drugs, with a focus on Janus kinase (JAK) inhibitors, and includes comprehensive experimental protocols for their synthesis and biological evaluation.
Key Applications in Anticancer Drug Synthesis
This compound is a key intermediate in the synthesis of a variety of kinase inhibitors. The aldehyde group can be readily transformed into a range of functional groups through reactions such as:
-
Knoevenagel Condensation: Reaction with active methylene compounds to introduce α,β-unsaturated systems, which are present in many bioactive molecules.[1][2]
-
Reductive Amination: Formation of amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent, allowing for the introduction of diverse side chains.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.
-
Oxidation and Reduction: Conversion to a carboxylic acid or an alcohol, respectively, for subsequent esterification or etherification reactions.
A prominent example of an anticancer drug whose synthesis can involve intermediates derived from the 7H-pyrrolo[2,3-d]pyrimidine core is Ruxolitinib , a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[3][4][5][6] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[3][5]
Featured Application: Synthesis of a Ruxolitinib Analog
This section details a representative synthetic approach to a Ruxolitinib analog starting from this compound, illustrating the utility of this key intermediate.
Synthetic Workflow
References
- 1. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Synthesis of Ruxolitinib [farmasino.net]
- 4. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols: Synthesis and Evaluation of STAT6 Inhibitors Derived from Pyrrolopyrimidine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] The activation of STAT6 is pivotal for the differentiation of T helper 2 (Th2) cells, which orchestrate immune responses involved in allergic inflammation and asthma.[2][3] Dysregulation of the STAT6 pathway is implicated in various pathological conditions, including allergic diseases, certain types of cancer, and fibrotic disorders.[3][4] Consequently, the development of small molecule inhibitors targeting STAT6 has emerged as a promising therapeutic strategy.
The pyrrolopyrimidine scaffold has proven to be a valuable core structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5][6] This document provides detailed application notes and protocols for the synthesis of STAT6 inhibitors starting from pyrrolopyrimidine aldehydes, along with methodologies for their biological evaluation.
The STAT6 Signaling Pathway
The activation of STAT6 is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate a specific tyrosine residue on the STAT6 protein. Phosphorylated STAT6 molecules form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsred.com [ijsred.com]
Application Notes and Protocols: Copper-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrrolo[2,3-d]pyrimidines, a crucial scaffold in medicinal chemistry, utilizing copper-catalyzed methodologies. These methods offer a more economical and environmentally benign alternative to traditional palladium-catalyzed reactions.
Method 1: Cu-Catalyzed Sonogashira Coupling and Cyclization
This method, developed by Wang et al., provides an efficient route to various pyrrolo[2,3-d]pyrimidine derivatives.[1][2] The core of this approach is a copper/6-methylpicolinic acid catalyzed Sonogashira reaction followed by an intramolecular cyclization.[2]
General Reaction Scheme
Caption: General scheme for Cu-catalyzed Sonogashira coupling and cyclization.
Experimental Workflow
Caption: Workflow for Cu-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives from the corresponding 5-bromo-2,4-dichloropyrimidine precursor, as reported by Wang et al.[1][2]
| Entry | Starting Pyrimidine | Alkyne | Product | Yield (%) |
| 1 | 5-bromo-2,4-dichloropyrimidine | 3,3-diethoxy-1-propyne | 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine | 85 |
Detailed Experimental Protocol
Synthesis of 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine [2]
-
Reaction Setup : In a Schlenk tube, combine 5-bromo-N-cyclopentyl-2-chloropyrimidin-4-amine (2.2 g, 8 mmol), copper(I) iodide (152 mg, 0.8 mmol), 6-methylpicolinic acid (330 mg, 2.4 mmol), sodium iodide (1.2 g, 8 mmol), and potassium carbonate (3.3 g, 24 mmol).[2]
-
Inert Atmosphere : Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition : Add acetonitrile (40 mL) and 3,3-diethoxy-1-propyne (1.23 g, 9.6 mmol) to the reaction mixture.
-
Reaction : Stir the mixture at 80 °C for 12 hours.
-
Work-up : After cooling to room temperature, add a saturated aqueous solution of ammonium chloride (100 mL).
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 70 mL).
-
Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography to obtain the final product.
Method 2: One-Pot, Three-Component Synthesis (Non-Cu-catalyzed for comparison)
While the focus is on copper-catalyzed methods, it is valuable to consider other efficient syntheses. A notable example is a one-pot, three-component reaction for polyfunctionalized pyrrolo[2,3-d]pyrimidines using tetra-n-butylammonium bromide (TBAB) as a catalyst.[3]
General Reaction Scheme
References
Application Notes and Protocols for the NMR Analysis of 7H-pyrrolo[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 7H-pyrrolo[2,3-d]pyrimidine compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their roles as kinase inhibitors.[1][2][3] This document outlines typical spectral characteristics, provides standardized experimental protocols, and presents quantitative data for a range of substituted derivatives.
Introduction to the NMR Spectroscopy of 7H-pyrrolo[2,3-d]pyrimidines
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, presents a unique electronic environment that gives rise to characteristic NMR spectra. The pyrrole and pyrimidine rings each have distinct proton and carbon signals that are sensitive to substituent effects. Understanding these spectral features is crucial for structural elucidation, purity assessment, and studying intermolecular interactions.
The numbering of the 7H-pyrrolo[2,3-d]pyrimidine core is essential for assigning NMR signals. The pyrrole nitrogen is at position 7, and the pyrimidine nitrogens are at positions 1 and 3.
Key Spectral Features
¹H NMR:
-
H2 Proton: The proton at position 2 of the pyrimidine ring typically appears as a singlet in the downfield region of the spectrum, often between δ 8.0 and 9.0 ppm.[1]
-
H4 and H5 Protons of the Pyrrole Ring: The chemical shifts of the pyrrole protons are influenced by the substituents on the ring. For the unsubstituted core, H5 and H6 can appear as doublets.[4]
-
NH Proton: The proton on the pyrrole nitrogen (N7-H) can be observed, often as a broad singlet, though its visibility and chemical shift are highly dependent on the solvent and concentration.[5] In many cases, this proton is substituted, leading to the disappearance of this signal.
¹³C NMR:
-
The carbon atoms of the fused ring system resonate in the aromatic region of the ¹³C NMR spectrum.
-
Quaternary carbons, such as those at the ring fusion (C4a and C7a) and those bearing substituents, will show characteristic chemical shifts.
Tabulated NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for various substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, as reported in the literature. These values can serve as a reference for the structural characterization of new compounds.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives.
| Compound | Solvent | H2 (s) | H5 | H6 | Other Key Signals | Ref. |
| 5-Bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine | CDCl₃ | 8.61 | 7.31 (s) | - | 4.31 (q, J=7.3, CH₂), 1.47 (t, J=7.3, CH₃) | [6] |
| 4-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine | CDCl₃ | 8.54 | 7.19 (d, J=3.6) | 6.49 (d, J=3.6) | 4.24 (q, J=7.3, CH₂), 1.40 (t, J=7.3, CH₃) | [6] |
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CDCl₃ | 8.27 | 6.91 (s) | - | 5.92 (br s, NH₂), 3.75 (s, CH₃) | [6] |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | DMSO-d₆ | 8.01 | 7.05 (dd, J=3.5, 2.1) | 6.51 (dd, J=3.4, 1.8) | 11.42 (s, NH), 6.85 (s, NH₂) | [4] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives.
| Compound | Solvent | C2 | C4 | C4a | C5 | C6 | C7a | Other Key Signals | Ref. |
| 5-Bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine | CDCl₃ | 151.0 | 152.2 | 115.0 | 87.5 | 128.7 | 150.1 | 40.4 (CH₂), 15.5 (CH₃) | [6] |
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CDCl₃ | 152.8 | 157.0 | 102.0 | 86.1 | 124.7 | 149.8 | 31.5 (CH₃) | [6] |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | DMSO-d₆ | 152.0 | 157.8 | 102.7 | 99.3 | 121.3 | 151.1 | - | [4] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a 7H-pyrrolo[2,3-d]pyrimidine compound for solution-state NMR analysis.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[7]
-
High-quality 5 mm NMR tubes[8]
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool or filter
-
Vortex mixer (optional)
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of the purified compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[9] The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure no solid particles are present.[10]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, Jeol, Varian)
-
Appropriate probe for ¹H and ¹³C detection
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, depending on concentration and desired signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): Typically 200-250 ppm, centered around 100 ppm.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[11]
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Application in Drug Discovery: Kinase Inhibition
Many 7H-pyrrolo[2,3-d]pyrimidine derivatives are developed as kinase inhibitors.[2][12] Kinases are enzymes that play a crucial role in cell signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. NMR spectroscopy can be a powerful tool in the development of these inhibitors, not only for structural confirmation but also for studying drug-target interactions.
The diagram above illustrates a simplified signaling cascade where 7H-pyrrolo[2,3-d]pyrimidine derivatives can act as inhibitors, blocking the phosphorylation events that lead to a cellular response.
Conclusion
NMR spectroscopy is an indispensable tool for the characterization of 7H-pyrrolo[2,3-d]pyrimidine compounds. The protocols and data presented here provide a foundation for researchers to confidently prepare samples, acquire high-quality spectra, and interpret the results in the context of their research, particularly in the field of drug development. Adherence to standardized procedures is crucial for ensuring data reproducibility and comparability across different studies.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsred.com [ijsred.com]
- 6. rsc.org [rsc.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. organomation.com [organomation.com]
- 11. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of Pyrrolopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrolopyrimidines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including several approved drugs and promising therapeutic candidates.[1][2] Their versatile scaffold allows for extensive chemical modification to modulate pharmacological properties, making them a significant area of focus in drug discovery.[3] Accurate and thorough characterization is critical to confirm the identity, purity, and structure of newly synthesized pyrrolopyrimidine derivatives. This document provides detailed application notes and protocols for two primary analytical techniques used for this purpose: Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Mass Spectrometry (MS) of Pyrrolopyrimidines
Application Note
Mass spectrometry is an indispensable analytical technique in drug discovery and development for the characterization of small molecules like pyrrolopyrimidines.[4][5][6] Its primary application is the determination of the molecular weight of a compound with high accuracy, which serves as a fundamental confirmation of its identity.[7] The technique's high sensitivity allows for the analysis of very small quantities of material.[5]
In the context of pyrrolopyrimidine research, MS is routinely used to:
-
Confirm Molecular Weight: Verify the successful synthesis of the target molecule by matching the experimentally determined mass to the calculated exact mass.[8][9]
-
Structural Elucidation: Analyze fragmentation patterns to confirm the connectivity of the pyrrolopyrimidine core and its substituents. The way the molecule breaks apart in the mass spectrometer provides a fingerprint that helps to verify its structure.[10][11][12]
-
Impurity and Degradant Analysis: Identify and characterize impurities from the synthesis or degradation products that may form during storage or under stress conditions.[5]
-
Reaction Monitoring: Track the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the desired product.
Electrospray Ionization (ESI) is a commonly used "soft" ionization technique for pyrrolopyrimidines, as it typically generates intact protonated molecular ions ([M+H]⁺), simplifying spectral interpretation.[13]
Data Presentation: Characteristic Mass Fragments
The fragmentation of the pyrrolopyrimidine core can be influenced by the nature and position of its substituents. The following table provides a generalized summary of expected ions for a hypothetical substituted pyrrolopyrimidine.
| Ion Type | Description | Example m/z (Hypothetical) |
| [M+H]⁺ | Molecular Ion (protonated) : Represents the intact molecule with an added proton. | Calculated Exact Mass + 1 |
| Fragment 1 | Loss of a substituent group (e.g., -R1). | [M+H]⁺ - Mass of R1 |
| Fragment 2 | Cleavage of a side chain. | Varies with structure |
| Fragment 3 | Fission of the pyrimidine or pyrrole ring system.[10][11] | Varies with structure |
Experimental Protocol: ESI Mass Spectrometry
This protocol describes the general procedure for analyzing a solid pyrrolopyrimidine sample using an ESI-MS system, often coupled with Liquid Chromatography (LC-MS).
1.3.1. Materials and Reagents
-
Pyrrolopyrimidine sample
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
2 mL autosampler vials with septa screw caps[14]
-
Micropipettes and tips
-
Vortex mixer
-
Syringe filters (0.22 µm, if necessary)
1.3.2. Sample Preparation
-
Prepare a stock solution of the pyrrolopyrimidine sample at a concentration of approximately 1 mg/mL by dissolving it in a suitable organic solvent like methanol or acetonitrile.[14]
-
Perform a serial dilution. Take 100 µL of the stock solution and dilute it with 1 mL of a mixture of methanol, acetonitrile, or water to achieve a final concentration in the range of 10-100 µg/mL.[14] The optimal concentration may vary depending on the instrument's sensitivity.
-
Ensure the sample is fully dissolved. If any solid particles are visible, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the instrument's fluidic lines.[14]
-
Transfer the final solution to a 2 mL autosampler vial and cap it securely.
-
Crucial Note: Avoid using non-volatile buffers (e.g., phosphate, HEPES) or high concentrations of inorganic salts, as they are incompatible with ESI and can suppress the analyte signal or contaminate the instrument.[14][15]
1.3.3. Instrument Setup (Typical Parameters)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or similar
-
Capillary/Spray Voltage: 3.0 - 4.0 kV[16]
-
Capillary Temperature: 300 - 380 °C[16]
-
Sheath Gas (Nitrogen) Flow: 40 - 60 arbitrary units[16]
-
Auxiliary Gas (Nitrogen) Flow: 10 - 20 arbitrary units[16]
-
Mass Scan Range: 50 - 1000 m/z (adjust based on expected molecular weight)
1.3.4. Data Acquisition and Analysis
-
Inject the sample into the LC-MS system or via direct infusion into the mass spectrometer.
-
Acquire the full scan mass spectrum.
-
Identify the protonated molecular ion peak, [M+H]⁺. Its mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the pyrrolopyrimidine plus the mass of a proton (~1.007 Da).
-
If performing MS/MS (tandem mass spectrometry), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting fragmentation pattern to confirm the presence of expected structural motifs.[10][17]
Mandatory Visualization
Caption: Workflow for Mass Spectrometry Analysis of Pyrrolopyrimidines.
FT-IR Spectroscopy of Pyrrolopyrimidines
Application Note
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18] It works on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a molecular "fingerprint."
For pyrrolopyrimidine characterization, FT-IR is invaluable for:
-
Structural Verification: Confirming the presence of key functional groups such as amines (N-H), carbonyls (C=O), nitriles (C≡N), and aromatic rings (C=C, C-N).[19][20]
-
Synthesis Confirmation: Verifying that a chemical transformation has occurred by observing the appearance of a new functional group's absorption band (e.g., a C=O stretch after an oxidation reaction) or the disappearance of a starting material's band.[21]
-
Purity Assessment: While not as quantitative as other methods, the absence of unexpected peaks (e.g., a broad O-H stretch from residual alcohol solvent) can indicate a high degree of purity.
Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the characteristic infrared absorption frequencies for functional groups commonly found in pyrrolopyrimidine derivatives.[19][20][22]
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine/Amide/Pyrrole) | Stretch | 3500 - 3200 | Medium-Broad |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium-Strong |
| C=O (Ketone/Amide) | Stretch | 1720 - 1650 | Strong |
| C=N / C=C (Ring) | Stretch | 1650 - 1500 | Medium-Strong |
| N-H | Bend (Scissoring) | ~1600 | Medium |
| C-N | Stretch | 1350 - 1200 | Medium-Strong |
| C-X (Halogen) | Stretch | 1400 - 1000 (C-F), <800 (C-Cl) | Medium-Strong |
Experimental Protocol: FT-IR Analysis of Solid Samples
This section details two common methods for preparing solid pyrrolopyrimidine samples for FT-IR analysis.
2.3.1. Method A: Thin Solid Film [23][24]
This is often the quickest and simplest method.
-
Preparation: Place a small amount (5-10 mg) of the solid pyrrolopyrimidine sample into a small vial.[24] Add a few drops of a highly volatile solvent (e.g., methylene chloride, acetone) and mix to dissolve the solid completely.[23][24]
-
Deposition: Using a pipette, place one or two drops of the solution onto the surface of a single, clean IR-transparent salt plate (e.g., NaCl or KBr).[24]
-
Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[23]
-
Analysis: Place the plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Troubleshooting: If the peaks are too intense (flat-topped), the film is too thick. Clean the plate with solvent and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate.[23][24]
2.3.2. Method B: Potassium Bromide (KBr) Pellet [25][26]
This method is useful for samples that do not form good films.
-
Preparation: Place approximately 1-2 mg of the pyrrolopyrimidine sample and 100-200 mg of dry, FT-IR grade KBr powder into an agate mortar.[26]
-
Grinding: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize light scattering.[27]
-
Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (as per the press manufacturer's instructions) to form a thin, transparent, or translucent pellet.[26]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer to acquire the spectrum.
2.3.3. Data Acquisition and Analysis
-
Ensure the sample compartment is empty and acquire a "background" spectrum. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.
-
Place the prepared sample (film or pellet) into the spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction) if necessary.
-
Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables (such as the one in Section 2.2) to confirm the structure of the compound.
Mandatory Visualization
Caption: Workflow for FT-IR Analysis of Solid Pyrrolopyrimidine Samples.
References
- 1. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 16. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 20. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. eng.uc.edu [eng.uc.edu]
- 26. drawellanalytical.com [drawellanalytical.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in the Development of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a range of antiviral agents.[1] Its structural resemblance to natural purines allows for interaction with key biological targets involved in viral replication and host response. This document provides detailed application notes and protocols on the utilization of a key intermediate, 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, in the synthesis and evaluation of novel antiviral agents. The focus is on derivatives that exhibit antiviral activity through mechanisms such as the inhibition of viral enzymes and the modulation of host-cell signaling pathways, particularly the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[2]
Rationale for 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Antiviral Agents
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The aldehyde functionality at the C5 position of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and other heterocyclic systems, which have shown promise as antiviral compounds.
A significant mechanism of action for several 7H-pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of host kinases, such as Janus kinases (JAKs).[3] Viruses often exploit host cell signaling pathways for their replication. The JAK-STAT pathway is a critical component of the innate immune response, responsible for signaling downstream of type I and type II interferon receptors to establish an antiviral state in host cells.[2] By inhibiting JAKs, these compounds can modulate the host's inflammatory response to viral infection, which can be both beneficial in preventing virus-induced pathology and potentially detrimental by suppressing the natural antiviral response.[3][4] This dual role underscores the importance of careful evaluation of the therapeutic window and potential side effects of such host-directed antiviral strategies.
Data Presentation: Antiviral Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro antiviral activity of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against a range of viruses. This data highlights the potential of this scaffold in developing broad-spectrum antiviral agents.
| Compound Class | Target Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV) | Titer-reduction | 5.21 | 20.0 | 3.8 | [5] |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Dengue Virus (DENV-2) | Reporter Assay | >90% protection at 8.5 µM | - | - | [5] |
| Sangivamycin Analogs | Human Cytomegalovirus (HCMV) | Plaque Reduction | <10 | >10 | >1 | [6] |
| Toyocamycin Analogs | Hepatitis C Virus (HCV) | Replicon Assay | Good activity and selectivity | - | - | [2] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.
Experimental Protocols
Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound, a common route to explore structure-activity relationships.
Materials:
-
This compound
-
Substituted primary amines
-
Ethanol or Methanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol.
-
Addition of Amine: To this solution, add 1.1 equivalents of the desired substituted primary amine.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized Schiff base derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Plaque Reduction Assay for Antiviral Screening
This protocol outlines the steps for a plaque reduction assay, a standard method to quantify the antiviral activity of a compound by measuring the reduction in viral plaque formation.[7][8][9][10][11]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Synthesized 7H-pyrrolo[2,3-d]pyrimidine derivatives
-
Serum-free cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% in PBS) for fixing
-
Crystal violet staining solution (0.1% in 20% ethanol)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayers with the overlay medium containing the different concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: HCV Replicon Assay
This protocol describes the use of a Hepatitis C virus (HCV) replicon system to assess the antiviral activity of compounds that target viral replication.[6][12][13][14][15]
Materials:
-
Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)
-
Complete growth medium (DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
Synthesized 7H-pyrrolo[2,3-d]pyrimidine derivatives dissolved in DMSO
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compounds in the growth medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include appropriate controls (vehicle control with DMSO, and a known HCV inhibitor as a positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the effect of the compounds on cell viability.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves.
Visualizations
Signaling Pathway: JAK-STAT Inhibition by 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Caption: Inhibition of the JAK-STAT signaling pathway by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Workflow: Antiviral Drug Discovery Pipeline
Caption: A typical workflow for the discovery and development of antiviral agents.
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
Caption: Key structural elements influencing the antiviral activity of 7H-pyrrolo[2,3-d]pyrimidines.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. JAK inhibitors remove innate immune barriers facilitating viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 14. hcvguidelines.org [hcvguidelines.org]
- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde and its key derivatives, focusing on the widely utilized Vilsmeier-Haack formylation reaction. The information presented is curated from various sources to assist in optimizing reaction conditions and troubleshooting common experimental challenges.
Introduction
The formylation of the 7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) scaffold is a critical step in the synthesis of various biologically active molecules. Notably, the Vilsmeier-Haack reaction is the premier method for introducing a carbaldehyde group at the C5 position. While the direct formylation of the parent 7H-pyrrolo[2,3-d]pyrimidine is feasible, the formylation of its 4-chloro derivative is more frequently documented in the literature due to its significance as a key intermediate in the synthesis of pharmaceuticals such as Tofacitinib. This guide will primarily focus on the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, while also providing principles applicable to the parent molecule.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a formylation reaction that employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[1] The 7H-pyrrolo[2,3-d]pyrimidine ring system is sufficiently electron-rich to undergo this electrophilic substitution, making it an efficient method for the synthesis of the desired carbaldehyde.
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is generated in situ by the reaction of a substituted amide (e.g., DMF) with phosphorus oxychloride (POCl₃).[1] The reagent is typically prepared at low temperatures (e.g., 0 °C) before the addition of the substrate.
Q3: At which position on the 7H-pyrrolo[2,3-d]pyrimidine ring does formylation occur?
A3: The Vilsmeier-Haack formylation of 7H-pyrrolo[2,3-d]pyrimidine and its derivatives, such as the 4-chloro substituted version, selectively occurs at the C5 position of the pyrrole ring. This is due to the electronic properties of the bicyclic system, which favor electrophilic attack at this position.
Q4: What are the typical solvents used for this reaction?
A4: N,N-Dimethylformamide (DMF) often serves as both the reagent and the solvent. Other solvents such as dichloromethane (DCM) can also be used.[2]
Experimental Protocols
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
This protocol is a composite of methodologies described in the literature for the Vilsmeier-Haack formylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous (optional)
-
Ice
-
Saturated sodium bicarbonate solution or other suitable base for quenching
-
Water
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5 °C. The mixture is typically stirred for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF (or another suitable solvent like DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-75 °C) for a period ranging from a few hours to overnight, depending on the specific protocol.[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. The hydrolysis of the intermediate iminium salt is often exothermic. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral or slightly basic. The product may precipitate out of the solution. The solid product is then collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for Vilsmeier-Haack Formylation of Pyrrolopyrimidine Derivatives
| Substrate | POCl₃ (equiv.) | DMF (equiv./solvent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.5 - 3.0 | Solvent | 0 to 75 | 2 - 12 | ~70-90% | General literature values |
| 2-Arylindoles | Excess | Solvent | 75 | 6 | Not specified | [2] |
| 2-Methylpyrimidine-4,6-diol | 1.0 | DMF | 80 | 5 | 61% | [3] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | Not specified | DMF | 0 to 120 | 2 | Good | [4] |
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Vilsmeier reagent | - Ensure anhydrous conditions for the preparation of the Vilsmeier reagent. Moisture will deactivate it. - Use freshly distilled POCl₃ and anhydrous DMF. |
| Low reactivity of the substrate | - Increase the reaction temperature after the initial addition at 0 °C. - Increase the equivalents of the Vilsmeier reagent. - Increase the reaction time. | |
| Formation of Multiple Products/Side Reactions | Over-reaction or side reactions | - Carefully control the reaction temperature. Overheating can lead to decomposition or side product formation. - Optimize the stoichiometry of the Vilsmeier reagent. An excess can sometimes lead to di-formylation or other side reactions. |
| Impurities in starting material | - Ensure the purity of the starting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. | |
| Difficult Product Isolation/Purification | Product is soluble in the aqueous layer | - After neutralization, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Oily product or difficult to crystallize | - Attempt purification by column chromatography. - Try different recrystallization solvents. | |
| Incomplete Hydrolysis of the Iminium Intermediate | Insufficient water or time for hydrolysis | - Ensure thorough mixing when pouring the reaction mixture onto ice. - Allow sufficient time for the hydrolysis to complete during the work-up. Stirring the quenched mixture for an extended period (e.g., overnight) can be beneficial.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack formylation.
References
Technical Support Center: Purification Strategies for 7H-pyrrolo[2,3-d]pyrimidine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 7H-pyrrolo[2,3-d]pyrimidine intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 7H-pyrrolo[2,3-d]pyrimidine intermediates.
Question: My compound is streaking on the TLC plate and the column. What is the cause and how can I prevent it?
Answer: Streaking is a common issue, often caused by overloading the sample on the TLC plate or column, or due to strong interactions between the compound and the stationary phase, which is frequently observed with highly polar or acidic/basic compounds.[1]
To resolve this, consider the following solutions:
-
Reduce the sample load: Use a more diluted sample solution for TLC analysis and load less crude material onto your chromatography column.[1][2]
-
Modify the mobile phase:
-
For polar compounds that streak, adding a small amount of a more polar solvent like methanol can help improve the spot shape.[1]
-
If your compound is basic, adding a small amount of triethylamine (0.1-2.0%) or pyridine to the mobile phase can help by neutralizing acidic sites on the silica gel.[1][2]
-
For acidic compounds, adding a small amount of acetic acid (0.1-2.0%) to the mobile phase can improve the chromatography.[1][2]
-
Question: My polar compound remains at the baseline of the TLC plate. How can I get it to move up the plate?
Answer: If your compound is highly polar, it will have a strong affinity for the polar silica gel stationary phase and will not move far from the baseline with a non-polar mobile phase. To address this, you need to increase the polarity of your eluent.
-
Increase the polar component of your mobile phase: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase mixture (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Use a more polar solvent system: For very polar compounds, consider using solvent systems like dichloromethane/methanol.[2]
-
Consider reversed-phase TLC: If your compound is very polar, normal-phase silica gel may not be suitable. Reversed-phase TLC plates (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile) can be a better option.[2]
Question: My compound and a major impurity have very similar Rf values on TLC. How can I improve their separation?
Answer: Separating compounds with similar polarities can be challenging. Here are several strategies to improve resolution:
-
Optimize the solvent system:
-
Test different solvent systems: Experiment with various combinations of non-polar and polar solvents. Sometimes, a completely different solvent system can provide the necessary selectivity.
-
Use a less polar mobile phase: A less polar eluent will generally result in lower Rf values and can sometimes increase the separation between two spots that are close together.
-
Add a third solvent: Introducing a small amount of a third solvent with a different polarity (e.g., methanol in a dichloromethane/ethyl acetate system) can alter the selectivity of the separation.[1]
-
-
Change the stationary phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel, especially for compounds with acidic or basic functionalities.[1]
-
Employ gradient elution in column chromatography: If you are using column chromatography, a gradient elution can be very effective. Start with a less polar solvent system to elute the less polar impurity, and then gradually increase the polarity to elute your compound of interest.[1]
Frequently Asked Questions (FAQs)
What are the most common purification techniques for 7H-pyrrolo[2,3-d]pyrimidine intermediates?
The most frequently used purification methods for this class of compounds are silica gel column chromatography and recrystallization.[1] For more challenging separations or to achieve very high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) may be employed.[3]
What are some common impurities in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine intermediates?
Common impurities can include unreacted starting materials, reagents, and by-products from side reactions. For instance, in chlorination reactions to produce compounds like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, incompletely reacted starting material (e.g., 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol) can be a significant impurity.
How do I choose between column chromatography and recrystallization?
The choice of purification method depends on the nature of your crude product and the impurities.
-
Recrystallization is ideal when your desired compound is highly crystalline and the impurities have different solubility profiles. It is a very effective method for achieving high purity on a large scale.
-
Column chromatography is more versatile and can separate compounds with a wider range of polarities and functionalities. It is particularly useful when dealing with complex mixtures or when impurities have similar solubilities to the product.
Data Presentation
The following tables summarize typical purification parameters for some 7H-pyrrolo[2,3-d]pyrimidine intermediates.
Table 1: Column Chromatography Parameters for 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Stationary Phase | Mobile Phase | Purity Achieved | Yield | Reference |
| 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde | Silica Gel | Petroleum Ether/Ethyl Acetate (3:1) | >98% | 89% | [4] |
| (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol | Silica Gel | Petroleum Ether/Ethyl Acetate (2:1) | >98% | 60% | [4] |
| 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | Silica Gel | CH₂Cl₂/MeOH/HCOOH (30:1:3‰) | >98% | 80% | [4] |
| N-Methyl-N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Silica Gel | Acetone/DCM (1:1) | >99% | 72% | [5] |
Table 2: Purification of Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediates without Column Chromatography
| Compound | Purification Method | Key Reagents/Solvents | Purity Achieved (by HPLC) | Yield | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Precipitation/Washing | Toluene, Water, NaOH | 99.8 area-% | 79% | [6][7] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Precipitation/Washing | Toluene, Water, KOH | 99.9 area-% | 84% | [6][7] |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Filtration and Washing | Ethyl Acetate, Water | Not specified | 52% | [8] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of a crude 7H-pyrrolo[2,3-d]pyrimidine intermediate.
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate using different solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol) to find a system that gives a good separation of your product from impurities (typically an Rf value of 0.2-0.4 for the product).
- If streaking is observed for basic compounds, consider adding 0.1-2.0% triethylamine to the eluent.[2]
2. Column Preparation:
- Select a glass column of an appropriate size for the amount of crude material.
- Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[9]
- Pack the column by pouring the slurry in and allowing the silica to settle, ensuring there are no air bubbles or cracks.[9] Drain the excess solvent until it is level with the top of the silica bed.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[9]
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Begin collecting fractions in test tubes or other suitable containers.
- Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the purified product.
5. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying a solid 7H-pyrrolo[2,3-d]pyrimidine intermediate.
1. Solvent Selection:
- Place a small amount of the crude solid in several test tubes.
- Add a small amount of a different potential recrystallization solvent to each tube (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).
- A good solvent will dissolve the compound poorly at room temperature but completely upon heating.
- Heat the test tubes that show poor solubility at room temperature.
- Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath. A suitable solvent will result in the formation of a significant amount of crystals.
2. Dissolution:
- Place the crude compound in an Erlenmeyer flask.
- Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Crystallization:
- Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities.
- Allow the crystals to air-dry or dry them in a vacuum oven.
Mandatory Visualization
Caption: General workflow for the purification of a crude 7H-pyrrolo[2,3-d]pyrimidine intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility Challenges of 7-Deazapurine Compounds in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 7-deazapurine compounds in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why are some 7-deazapurine compounds poorly soluble in common organic solvents?
A1: The solubility of 7-deazapurine compounds is influenced by a combination of factors inherent to their molecular structure. The pyrrolo[2,3-d]pyrimidine core, while being a privileged scaffold in medicinal chemistry, possesses a planar, rigid structure with the potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking. These strong interactions in the solid state (crystal lattice energy) require a significant amount of energy to be overcome by the solvent. The nature and position of substituents on the 7-deazapurine ring system also play a crucial role. For instance, polar functional groups capable of hydrogen bonding can either enhance solubility in polar solvents or contribute to strong crystal packing, thereby reducing solubility. Conversely, large, nonpolar substituents may decrease solubility in polar organic solvents.
Q2: Which organic solvents are commonly used to dissolve 7-deazapurine compounds?
A2: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most frequently used solvents for dissolving 7-deazapurine compounds, especially for creating concentrated stock solutions for biological screening. Their high polarity and ability to disrupt strong intermolecular forces make them effective for a wide range of analogs. Other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and polar protic solvents such as methanol and ethanol are also utilized, although the solubility in alcohols is often lower compared to DMSO and DMF. For less polar derivatives, chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) may be employed, particularly during organic synthesis and purification.
Q3: My 7-deazapurine compound precipitates when I dilute the DMSO stock solution into a less polar organic solvent for a chemical reaction. What can I do?
A3: This is a common issue known as anti-solvent precipitation. It occurs when a compound that is highly soluble in a polar solvent like DMSO is introduced into a less polar solvent where its solubility is significantly lower. To mitigate this, consider the following strategies:
-
Gradual Addition: Add the DMSO stock solution dropwise to the bulk of the less polar solvent while vigorously stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Co-solvent System: If the reaction conditions permit, consider using a co-solvent system. For example, a mixture of the less polar solvent with a small percentage of a more polar "bridging" solvent might maintain solubility.
-
Temperature Adjustment: Gently warming the solvent mixture (if the compound and reagents are stable at elevated temperatures) can increase solubility.
-
Alternative Solvents: If possible, explore alternative solvents that offer a better solubility profile for your specific 7-deazapurine derivative and are compatible with your reaction chemistry.
Q4: How do different functional groups on the 7-deazapurine core affect its solubility in organic solvents?
A4: The nature of the functional groups has a profound impact on solubility:
-
Polar Groups (-OH, -NH2, -COOH): These groups can form hydrogen bonds with protic solvents like methanol and ethanol, which can enhance solubility. However, they can also lead to strong crystal lattice energy, making them less soluble in nonpolar solvents.
-
Halogens (-F, -Cl, -Br, -I): Halogen substituents can increase lipophilicity and van der Waals interactions, potentially improving solubility in less polar solvents like dichloromethane.
-
Alkyl and Aryl Groups: The introduction of nonpolar alkyl or aryl groups generally increases the lipophilicity of the molecule, which can enhance solubility in less polar organic solvents but may decrease solubility in highly polar solvents.
-
Ionizable Groups: The presence of acidic or basic centers allows for salt formation. While this is a common strategy to enhance aqueous solubility, the solubility of the salt form in organic solvents can be variable.
Troubleshooting Guide
Issue 1: Difficulty in dissolving a 7-deazapurine compound in the desired organic solvent.
-
Initial Steps:
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are working with a pure compound.
-
Use High-Quality Solvent: Ensure the solvent is anhydrous and of high purity, as trace amounts of water or other contaminants can impact solubility.
-
-
Troubleshooting Actions:
-
Increase Agitation: Use vigorous stirring or vortexing to aid dissolution.
-
Apply Gentle Heat: Cautiously warm the mixture in a water bath. Be mindful of the compound's thermal stability.
-
Use Sonication: An ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
Try a Stronger Polar Aprotic Solvent: If solubility is poor in alcohols or acetone, attempt to dissolve the compound in a small amount of DMSO or DMF to create a concentrated stock, which can then be diluted.
-
Issue 2: The 7-deazapurine compound "oils out" or forms a precipitate upon cooling after being dissolved at an elevated temperature.
-
Explanation: This indicates that the solution was supersaturated at the higher temperature and the compound is crashing out as the temperature decreases.
-
Solutions:
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound remains dissolved.
-
Use a Co-solvent: The addition of a small amount of a co-solvent in which the compound is more soluble can help to stabilize the solution at a lower temperature.
-
Work with a More Dilute Solution: If possible, work with a lower concentration of the 7-deazapurine compound that remains soluble at the desired working temperature.
-
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for select 7-deazapurine compounds in various organic solvents. Note: This data is compiled from various sources and should be used as a guideline. Actual solubility can be affected by factors such as compound purity, solvent grade, temperature, and experimental methodology.
| Compound | Solvent | Solubility (mg/mL) | Solubility (mM) | Conditions |
| Toyocamycin | DMSO | 100 | 343.34 | Ultrasonic and warming to 60°C may be required. |
| DMSO | 58 | 199.13 | Use fresh, anhydrous DMSO as moisture can reduce solubility. | |
| Ethanol | Insoluble | Insoluble | - | |
| Water | Insoluble | Insoluble | - | |
| Tubercidin | Water | 3 | 11.27 | - |
Experimental Protocols
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination
This protocol determines the equilibrium solubility of a 7-deazapurine compound in a specific organic solvent.
Materials:
-
7-deazapurine compound (solid)
-
Selected organic solvent (e.g., DMSO, ethanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid 7-deazapurine compound to a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis method.
-
The determined concentration represents the thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination
This protocol provides a high-throughput method to assess the solubility of a 7-deazapurine compound from a DMSO stock solution in a target organic solvent.
Materials:
-
Concentrated stock solution of the 7-deazapurine compound in DMSO (e.g., 10 mM)
-
Target organic solvent
-
96-well microplate
-
Plate reader capable of detecting light scattering (nephelometry) or a UV-Vis plate reader
Procedure:
-
Prepare a serial dilution of the DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the target organic solvent.
-
Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the plate containing the organic solvent.
-
Mix the plate thoroughly and incubate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader.
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Visualizations
Caption: A logical workflow for systematically addressing the solubility challenges of 7-deazapurine compounds.
Caption: Key factors influencing the solubility of 7-deazapurine compounds in organic solvents.
how to improve yield in the synthesis of 7h-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde synthesis.
Troubleshooting Guide
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of the 7H-pyrrolo[2,3-d]pyrimidine core. This reaction, while effective, can present several challenges that may lead to reduced yields. This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formamide (typically DMF), is moisture-sensitive. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and reagents. |
| 2. Insufficient Reaction Temperature: The formylation of electron-rich heterocycles like 7H-pyrrolo[2,3-d]pyrimidine may require specific temperature conditions to proceed efficiently. | While the initial formation of the Vilsmeier reagent is often done at 0°C, the subsequent reaction with the substrate may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature, which can range from room temperature to 80°C.[1] | |
| 3. Poor Quality Starting Material: Impurities in the starting 7H-pyrrolo[2,3-d]pyrimidine can interfere with the reaction. | Purify the starting material before use, for example, by recrystallization or column chromatography. Confirm its purity by NMR and melting point analysis. | |
| Formation of Multiple Products/Side Reactions | 1. Diformylation: Under harsh conditions or with an excess of the Vilsmeier reagent, diformylation at other positions on the pyrrole or pyrimidine ring can occur. | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Add the Vilsmeier reagent to the substrate solution slowly at a low temperature to control the reaction's exothermicity. |
| 2. Polymerization/Degradation: The pyrrolo[2,3-d]pyrimidine core can be sensitive to strongly acidic conditions generated during the reaction and work-up. | Perform the reaction at the lowest effective temperature and for the minimum time necessary for completion (monitor by TLC). During work-up, neutralize the reaction mixture carefully with a cooled base solution (e.g., sodium bicarbonate or sodium acetate solution).[2] | |
| Difficult Product Isolation and Purification | 1. Product is Highly Polar: The aldehyde product can be quite polar, leading to difficulties in extraction and purification by column chromatography. | Use a more polar solvent system for extraction, such as a mixture of dichloromethane and methanol. For column chromatography, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) may be necessary. |
| 2. Contamination with DMF: Residual DMF from the reaction can be difficult to remove. | During work-up, wash the organic layer extensively with water or brine to remove DMF. If DMF persists, it can sometimes be removed under high vacuum with gentle heating. | |
| 3. Oily Product Instead of Solid: The final product may isolate as an oil, making handling and purification challenging. | Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Adding a non-polar co-solvent (e.g., hexanes) to a solution of the product in a more polar solvent can also promote precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5] It utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][5] The pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is electron-rich, making it a suitable substrate for this electrophilic substitution reaction to introduce a formyl (-CHO) group.[5]
Q2: What are the critical parameters to control for improving the yield?
A2: The critical parameters to control are:
-
Reagent Stoichiometry: A slight excess of the Vilsmeier reagent is generally used, but a large excess can lead to side products.
-
Temperature: The temperature needs to be carefully controlled during both the formation of the Vilsmeier reagent (typically at 0°C) and the subsequent reaction with the substrate. The optimal temperature for the formylation step may vary and should be determined experimentally.[1]
-
Reaction Time: The reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid prolonged reaction times that can lead to degradation or side product formation.
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, using anhydrous solvents and reagents and maintaining an inert atmosphere are crucial for high yields.
Q3: Are there any alternative reagents to POCl₃ for generating the Vilsmeier reagent?
A3: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃ to react with DMF and form the Vilsmeier reagent.[6] However, POCl₃ is the most commonly used and reported reagent for this transformation.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. Use a suitable solvent system that provides good separation between the starting material, the product, and any major byproducts. The spots can be visualized under UV light.
Q5: What is the typical work-up procedure for a Vilsmeier-Haack reaction?
A5: A typical work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice or into a cold aqueous solution of a base like sodium bicarbonate, sodium acetate, or ammonia.[2][7] This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic components. The product is then usually extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Experimental Protocol: Vilsmeier-Haack Formylation of 7H-pyrrolo[2,3-d]pyrimidine
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous DMF or another suitable anhydrous solvent like DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then, if necessary, heat to a temperature between 40-60°C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0°C and carefully pour it onto a mixture of crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine are known to be potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[8][9][10][11] This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity and inflammation.[12][13][14][15]
Caption: Inhibition of the JAK-STAT pathway by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. data.epo.org [data.epo.org]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side product formation in 7-deazapurine cyclization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in 7-deazapurine cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 7-deazapurine nucleosides?
A1: The most frequently encountered side products in 7-deazapurine nucleoside synthesis, particularly during glycosylation and subsequent cyclization steps, include:
-
Regioisomers: Glycosylation can occur at different nitrogen atoms of the 7-deazapurine core (e.g., N3, N7, N9), leading to a mixture of isomers.[1][2] The formation of these isomers is often attributed to the similar nucleophilicity of the nitrogen atoms within the heterocyclic base.[1]
-
Bis-glycosylated Products: In some cases, particularly in enzymatic reactions, the formation of bis-ribosides and other unusual derivatives like 4-imino-pyridinium ribosides has been reported.[1]
-
Solvent Adducts: Under certain conditions, such as the Vorbrüggen glycosylation, the reaction solvent (e.g., acetonitrile) can act as a nucleophile and form a significant byproduct with the activated sugar intermediate.[3]
-
Decomposition Products: Thermal cyclization of azide intermediates can lead to their decomposition, resulting in lower yields of the desired product and the formation of unidentified side products.[4]
-
Byproducts from Protecting Group Manipulations: Incomplete reactions or side reactions during the addition or removal of protecting groups can lead to a complex mixture of products. For example, during phosphorylation, incomplete reactions can result in the formation of 3',5'-bis-phosphoramidate byproducts.[5]
Q2: How can I control regioselectivity during the glycosylation of 7-deazapurines?
A2: Controlling regioselectivity is crucial for a successful synthesis. Here are some strategies:
-
Use of Protecting Groups: Introducing a protecting group, such as a benzoyl group, on the nucleobase can improve its solubility and reduce the electron density of the pyrimidine ring, thus favoring glycosylation at the desired position and preventing the formation of isomers.[2]
-
Enzymatic Synthesis: While enzymatic methods can also produce isomers, optimizing the enzyme concentration and reaction time can favor the formation of the desired product.[1]
-
Choice of Glycosylation Method: Different glycosylation methods (e.g., Silyl-Hilbert-Johnson, nucleobase anion glycosylation) have varying degrees of regioselectivity.[6][7] The choice of method should be carefully considered based on the specific 7-deazapurine substrate.
Q3: My thermal cyclization step is giving low yields. What could be the problem and how can I improve it?
A3: Low yields in thermal cyclization are often due to the decomposition of the azide intermediate.[4] To address this, consider the following:
-
Reaction Temperature and Time: Optimizing the reaction temperature and time is critical. Prolonged heating or excessively high temperatures can promote decomposition. A systematic study of these parameters is recommended.[4]
-
Alternative Cyclization Methods: If thermal cyclization proves inefficient, alternative methods such as photochemical or metal-catalyzed cyclization (e.g., with rhodium catalysts) can be explored.[4]
Q4: I am observing an unexpected major byproduct in my Vorbrüggen glycosylation reaction. What might it be?
A4: A major byproduct in Vorbrüggen glycosylation, especially when using acetonitrile as a solvent and a Lewis acid like TMSOTf, can be a solvent adduct. The solvent itself can become a nucleophilic species and react with the activated riboside.[3] To mitigate this, consider changing the solvent or optimizing the reaction conditions to favor the nucleophilic attack of the 7-deazapurine base.
Troubleshooting Guides
Issue 1: Poor Yields and Multiple Products in Glycosylation
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, difficult to separate. | Formation of regioisomers (N3, N7, N9 glycosylation).[1][2] | 1. Introduce a protecting group (e.g., benzoyl) on the nucleobase to direct glycosylation.[2] 2. Optimize reaction conditions (temperature, catalyst, solvent). 3. Explore different glycosylation protocols (e.g., Silyl-Hilbert-Johnson).[6][7] |
| A significant amount of starting material remains unreacted. | Low reactivity of the nucleobase. | 1. Increase the reaction temperature or time cautiously. 2. Use a stronger Lewis acid for activation. 3. Ensure anhydrous conditions, as moisture can deactivate the reagents. |
| Formation of a major, unexpected byproduct. | Solvent participation in the reaction (e.g., acetonitrile in Vorbrüggen conditions).[3] | 1. Change the solvent to a less nucleophilic one. 2. Optimize the stoichiometry of the Lewis acid and silylating agent. |
Issue 2: Low Yields in Thermal Cyclization of Azides
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired cyclized product with recovery of starting material. | Incomplete reaction. | 1. Increase reaction temperature or prolong the reaction time.[4] |
| Low yield of the desired product and no recovery of starting material. | Decomposition of the azide intermediate.[4] | 1. Carefully optimize the reaction temperature; avoid excessive heat. 2. Consider alternative cyclization methods like photochemical or metal-catalyzed cyclization.[4] |
Experimental Protocols
Protocol 1: Optimized Vorbrüggen Glycosylation to Minimize Byproducts
This protocol is adapted from a study where a solvent-derived byproduct was a significant issue.[3]
Materials:
-
Perbenzoylated 2-methyl-ribose
-
6-chloro-7-iodo-7-deazapurine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
Procedure:
-
To a solution of perbenzoylated 2-methyl-ribose (1.0 equiv) and 6-chloro-7-iodo-7-deazapurine (1.2 equiv) in anhydrous acetonitrile, add DBU (3.0 equiv).
-
Cool the mixture to 0°C.
-
Add TMSOTf (4.0 equiv) dropwise to the cooled mixture.
-
Stir the reaction mixture at 70°C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Note: To minimize the formation of the acetonitrile adduct, it is crucial to carefully control the stoichiometry of reagents and the reaction temperature. If the byproduct is still significant, consider screening other non-nucleophilic solvents.
Protocol 2: Thermal Cyclization of an Azido-pyrimidine Intermediate
This protocol is based on the synthesis of quinolino-fused 7-deazapurines.[4]
Materials:
-
Azido-pyrimidine intermediate
-
1,4-dibromobenzene (as a high-boiling solvent)
Procedure:
-
In a reaction vessel, suspend the azido-pyrimidine intermediate in 1,4-dibromobenzene.
-
Heat the mixture to 170°C.
-
Maintain the temperature for 10-30 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Purify the product directly by column chromatography on silica gel.
Note: The reaction time is critical. Prolonging the reaction may not significantly increase the yield of the desired product and can lead to a greater degree of starting material decomposition.[4]
Visualizations
Caption: Troubleshooting workflow for common issues in 7-deazapurine synthesis.
Caption: Desired vs. side reaction pathway in Vorbrüggen glycosylation.
Caption: Experimental workflow for optimized Vorbrüggen glycosylation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 7h-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: Like many aromatic aldehydes, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Aldehydes can be sensitive to air and light. Over time, oxidation to the corresponding carboxylic acid can occur, especially in the presence of oxygen.[1] For long-term storage, refrigeration (2-8°C) is recommended.
Q2: How stable is the aldehyde group to acidic conditions?
A2: The aldehyde group is generally stable to moderately acidic conditions. However, strong acids can catalyze acetal formation if alcohols are present as solvents or reagents.[2] Under aqueous acidic conditions, the aldehyde may be protonated, which can activate it towards certain nucleophilic attacks, but significant degradation is not typically observed in the absence of other reactive species.
Q3: What is the expected stability of this compound under basic conditions?
A3: Aromatic aldehydes that lack an α-hydrogen, such as this compound, can undergo a disproportionation reaction known as the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).[1][3] In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[1][3] Therefore, it is crucial to avoid strongly basic conditions if the aldehyde functionality needs to be preserved.
Q4: Is the aldehyde susceptible to oxidation?
A4: Yes, the aldehyde group is readily oxidized to a carboxylic acid.[1][4][5][6] This can occur with a variety of oxidizing agents, including atmospheric oxygen over time.[1] Common laboratory oxidants like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and even milder ones like Oxone will likely convert the aldehyde to 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.[5] Care should be taken to exclude air from reactions and during storage if oxidation is to be avoided.
Q5: What is the stability of the aldehyde under reductive conditions?
A5: The aldehyde group is readily reduced to a primary alcohol (a hydroxymethyl group). Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will efficiently perform this transformation.[1][7][8] Catalytic hydrogenation (e.g., H₂/Pd) will also reduce the aldehyde.[1] If the goal is to perform a reaction on another part of the molecule while preserving the aldehyde, these reagents should be avoided.
Q6: What is the thermal stability of this compound?
Troubleshooting Guides
Issue 1: Low yield or formation of an unexpected carboxylic acid byproduct.
| Potential Cause | Troubleshooting Step |
| Oxidation by Air: The reaction may have been exposed to atmospheric oxygen. | Degas solvents before use and run the reaction under an inert atmosphere (N₂ or Ar). |
| Oxidizing Reagent: A reagent used in the reaction may have oxidizing properties. | Carefully review all reagents for their oxidizing potential. If necessary, replace with a non-oxidizing alternative. |
| Degraded Starting Material: The starting aldehyde may have already partially oxidized during storage. | Check the purity of the starting material by techniques such as NMR or LC-MS before use. Purify if necessary. |
Issue 2: Formation of alcohol and carboxylic acid byproducts in a basic reaction.
| Potential Cause | Troubleshooting Step |
| Cannizzaro Reaction: The reaction is being run in the presence of a strong base. | Avoid strong bases (e.g., NaOH, KOH). If a base is required, consider using a weaker, non-nucleophilic base (e.g., triethylamine, DIPEA) or a carbonate base if compatible with the reaction. |
Issue 3: Formation of an unexpected alcohol byproduct.
| Potential Cause | Troubleshooting Step |
| Unintended Reduction: A reagent in the reaction mixture has reductive properties. | Review all reagents for their reducing potential. For example, some borane complexes can reduce aldehydes. |
| Cross-Cannizzaro Reaction: If another aldehyde is present, a mixed Cannizzaro-type reaction could occur. | Ensure the purity of all starting materials and solvents. |
Summary of Stability and Potential Degradation Products
| Condition | Stability | Potential Degradation/Side Products | Relevant Reaction |
| Acidic (Strong) | Moderate | Acetal (if alcohol is present) | Acetal Formation |
| Basic (Strong) | Low | 7H-pyrrolo[2,3-d]pyrimidine-5-methanol and 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | Cannizzaro Reaction |
| Oxidative | Low | 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | Oxidation |
| Reductive | Low | 7H-pyrrolo[2,3-d]pyrimidine-5-methanol | Reduction |
| Thermal | Moderate to High | Decomposition products (structure dependent on conditions) | Thermal Decomposition |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability
This protocol provides a general workflow to assess the stability of this compound under a specific stress condition.
-
Sample Preparation: Prepare multiple solutions of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent system (e.g., water, ethanol, or a mixture relevant to the reaction).
-
Stress Application:
-
Acidic: Add a specific concentration of acid (e.g., 0.1 M HCl).
-
Basic: Add a specific concentration of base (e.g., 0.1 M NaOH).
-
Oxidative: Add an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Heat the solution to a specific temperature (e.g., 60°C, 80°C, 100°C).
-
-
Time Points: Aliquots of the stressed samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the aliquots from acidic and basic stress conditions immediately upon collection.
-
Analysis: Analyze the samples and a control (unstressed) sample by a suitable analytical method such as HPLC or LC-MS to determine the percentage of the remaining aldehyde and to identify any degradation products.
-
Data Presentation: Plot the percentage of the remaining compound against time for each condition.
Visualizations
Caption: Troubleshooting workflow for unexpected byproducts.
Caption: Common reaction pathways for the aldehyde.
Caption: Workflow for stability testing experiments.
References
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 4. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium-Catalyzed Cross-Coupling on the Pyrrolopyrimidine Scaffold
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in palladium-catalyzed cross-coupling reactions on the pyrrolopyrimidine core. The information is tailored for scientists and professionals in drug development and medicinal chemistry.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on the pyrrolopyrimidine scaffold.
Low or No Product Yield
Q1: I am not observing any product formation in my Suzuki-Miyaura coupling of a chloro-pyrrolopyrimidine. What are the likely causes and how can I fix it?
A1: Low reactivity of the C-Cl bond on the electron-deficient pyrrolopyrimidine ring is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for activating the inert C-Cl bond.
-
Recommendation: Switch to a more active catalyst system. Buchwald-type ligands such as XPhos, SPhos, and RuPhos are particularly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature. These ligands promote the formation of the active monoligated palladium(0) species required for oxidative addition. N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.
-
-
Base Ineffectiveness: The base plays a crucial role in the transmetalation step. Its strength, solubility, and steric properties are critical.
-
Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful. If base solubility is a concern, consider a dioxane/water solvent system or a soluble organic base.
-
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be highly effective in reducing reaction times and improving yields.
-
Q2: My Buchwald-Hartwig amination is failing. The starting materials are consumed, but I only see decomposition or side products. What is happening?
A2: This issue often points to catalyst inhibition or instability of the product under the reaction conditions. The nitrogen atoms in the pyrrolopyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.
-
Ligand Choice: The ligand must effectively shield the palladium center to prevent unwanted coordination with the heterocyclic substrate or product.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. For instance, Josiphos-type ligands or bulky biaryl phosphine ligands like XPhos can be effective.
-
-
Base Sensitivity: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to substrate or product degradation, especially at elevated temperatures.
-
Recommendation: Screen different bases. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be better tolerated.
-
-
Solvent Effects: The solvent can influence the stability of the catalyst and intermediates.
-
Recommendation: Toluene, dioxane, and THF are commonly used solvents. The choice of solvent can impact the solubility of the base and other reagents, so it's worth screening different options.
-
Q3: I am attempting a Sonogashira coupling with a terminal alkyne and an iodo-pyrrolopyrimidine, but the reaction is sluggish and gives a low yield. What should I try?
A3: Several factors can contribute to a low-yielding Sonogashira reaction on this scaffold.
-
Catalyst System: The combination of the palladium catalyst and, if used, the copper co-catalyst is crucial.
-
Recommendation: Ensure the quality of your palladium catalyst, such as Pd(PPh₃)₂Cl₂. The ratio of the palladium catalyst to the copper(I) iodide (CuI) co-catalyst can be important and may require optimization. In some cases, copper-free conditions with a suitable ligand can prevent the formation of alkyne homocoupling byproducts (Glaser coupling).
-
-
Base and Solvent: The base is required to form the copper acetylide in the catalytic cycle.
-
Recommendation: Triethylamine (Et₃N) is a common choice as both a base and a solvent. Other amine bases like diisopropylethylamine (DIPEA) can also be effective. The reaction is often performed in solvents like DMF or THF.
-
-
Oxygen Sensitivity: The catalytic species can be sensitive to oxygen, leading to catalyst deactivation.
-
Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Side Reactions and Impurities
Q4: I am observing significant amounts of a dehalogenated pyrrolopyrimidine byproduct in my Suzuki coupling. How can I minimize this?
A4: Dehalogenation is a common side reaction that competes with the desired cross-coupling.
-
Reaction Conditions: This side reaction can be promoted by certain bases and high temperatures.
-
Recommendation: Try using a weaker or less sterically hindered base. Lowering the reaction temperature may also help.
-
-
Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling and dehalogenation.
-
Recommendation: Screening different ligands is advisable. Sometimes, a ligand that accelerates the rate of reductive elimination can outcompete the dehalogenation pathway.
-
Q5: My purified product from a Buchwald-Hartwig reaction is contaminated with the phosphine oxide from the ligand. How can I avoid this?
A5: Phosphine ligand oxidation is a common issue.
-
Inert Atmosphere: Meticulous exclusion of oxygen is critical.
-
Recommendation: Use Schlenk techniques or a glovebox to set up the reaction. Ensure all solvents are thoroughly degassed.
-
-
Purification: If phosphine oxide is still present, it can sometimes be removed by chromatography on silica gel, but it can be challenging.
-
Recommendation: Consider using a different purification method, such as crystallization or reverse-phase chromatography, if standard column chromatography is ineffective.
-
Data Summary Tables
The following tables provide a summary of reaction conditions and yields for palladium-catalyzed cross-coupling reactions on pyrimidine and related scaffolds, which can serve as a starting point for optimization on the pyrrolopyrimidine core.
Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 41 |
| Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 70 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 72 |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | >95 |
Data adapted from a study on microwave-assisted Suzuki coupling of dichloropyrimidines.[1]
Table 2: Buchwald-Hartwig Amination of Bromobenzene with Aniline
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | TTBP·HBF₄ | K₃PO₄ | Toluene | 110 | 17-48 | Good |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 17-48 | High |
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 17 | Good |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 110 | 17-48 | Good |
Data adapted from an optimization study of the Buchwald-Hartwig reaction.[2]
Table 3: Sonogashira Coupling of 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with 1-Iodo-4-nitrobenzene
| Catalyst (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (5) | DMF | Et₃N | rt | 9 | 30 |
| PdCl₂(PPh₃)₂ (5) | 1,4-Dioxane | Et₃N | rt | 9 | 40 |
| PdCl₂(PPh₃)₂ (5) | Acetonitrile | Et₃N | rt | 9 | 95 |
| Pd(OAc)₂ (5) | Acetonitrile | Et₃N | rt | 10 | 80 |
Data adapted from a study on the Sonogashira coupling of pyrimidines.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-pyrrolopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chloro-pyrrolopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the chloro-pyrrolopyrimidine, arylboronic acid, palladium precatalyst, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-pyrrolopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromo-pyrrolopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the bromo-pyrrolopyrimidine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of an Iodo-pyrrolopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Iodo-pyrrolopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N or DIPEA, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried reaction vessel, add the iodo-pyrrolopyrimidine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the general catalytic cycles and a troubleshooting workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
refining protocols for the halogenation of the 7-deazapurine ring
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful halogenation of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) ring.
Frequently Asked Questions (FAQs)
Q1: Why is regioselective halogenation of the 7-deazapurine ring challenging?
A1: The 7-deazapurine ring system has two potentially reactive sites for electrophilic halogenation on the pyrrole ring: C7 and C8. The electron-donating nature of the pyrrole ring, especially when activated by electron-donating groups on the pyrimidine ring (such as an amino group), can lead to a lack of regioselectivity and the formation of di-halogenated products.[1][2]
Q2: What are the most common reagents for the halogenation of 7-deazapurines?
A2: N-halosuccinimides (NXS) are the most commonly used reagents. These include N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and N-iodosuccinimide (NIS) for iodination.[3][4][5] For fluorination, electrophilic fluorinating agents such as Selectfluor® are typically employed.[6]
Q3: How can I control the regioselectivity to favor halogenation at the C7 position?
A3: The key to achieving high regioselectivity for C7-halogenation is the use of protecting groups on the 7-deazapurine core.[1][4] Specifically, protecting the exocyclic amino groups and the hydroxyl groups of the sugar moiety in nucleoside derivatives helps to direct the halogenation to the desired C7 position.[4][5]
Q4: What happens if I attempt to halogenate an unprotected 2-amino-7-deazapurine nucleoside?
A4: Using an unprotected 2-amino-7-deazapurine nucleoside often leads to di-bromination, with bromine atoms being introduced at both the C7 and C8 positions.[1][2] This is due to the strong activating effect of the unprotected amino group.
Q5: What are suitable solvents and temperatures for these reactions?
A5: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for halogenation with N-halosuccinimides.[3][4] Bromination with NBS in DCM can often be carried out at room temperature.[1][4] Chlorination and iodination with NCS and NIS, respectively, may require elevated temperatures (e.g., 50-60 °C) when performed in DMF.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion to the halogenated product. | - Insufficient reactivity of the halogenating agent. - Steric hindrance around the C7 position. - Reaction temperature is too low. | - For chlorination and iodination, consider switching from DCM to a more polar solvent like DMF and increasing the reaction temperature.[4] - Ensure appropriate protecting groups are used that do not sterically encumber the C7 position. |
| Formation of a di-halogenated (C7 and C8) product. | - The 7-deazapurine ring is over-activated. - The exocyclic amino group is unprotected. | - Protect the exocyclic amino group, for example, as a pivaloyl amide.[1] - Protect the hydroxyl groups of the sugar moiety in nucleosides.[4] |
| Poor regioselectivity with a mixture of C7 and C8 isomers. | - Inadequate directing effect of the protecting groups. - The reaction conditions are not optimized. | - Re-evaluate your protecting group strategy. Acyl protecting groups on the sugar and base are generally effective.[4][5] - Screen different solvents and temperatures to find the optimal conditions for your specific substrate. |
| Decomposition of the starting material or product. | - The reaction conditions are too harsh. - The product is unstable under the work-up conditions. | - If using elevated temperatures, monitor the reaction closely and minimize the reaction time. - Employ a milder work-up procedure. For example, use a buffered aqueous solution to quench the reaction. |
| Difficulty in purifying the halogenated product. | - The product has similar polarity to the starting material or byproducts. | - Utilize column chromatography with a carefully selected solvent system. - For nucleosides, reversed-phase HPLC can be an effective purification method. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the C7-halogenation of various 7-deazapurine derivatives.
Table 1: Halogenation of Protected 7-Deazapurine Nucleosides
| Substrate | Halogenating Agent | Solvent | Temperature | Time | Product | Yield (%) | Citation |
| Protected 2-amino-7-deaza-2'-deoxyadenosine | NCS | DMF | 50-60 °C | - | 7-Chloro derivative | 60-90 | [4] |
| Protected 2-amino-7-deaza-2'-deoxyadenosine | NBS | DCM or DMF | Room Temp. | - | 7-Bromo derivative | 60-90 | [4] |
| Protected 2-amino-7-deaza-2'-deoxyadenosine | NIS | DMF | 50-60 °C | - | 7-Iodo derivative | 60-90 | [4] |
Table 2: Halogenation of 7-Deazapurine Nucleobases
| Substrate | Halogenating Agent | Solvent | Temperature | Time | Product | Yield (%) | Citation |
| Protected 2-amino-6-chloro-7-deazapurine | NCS | DMF | - | - | 7-Chloro derivative | - | [4] |
| Protected 2-amino-6-chloro-7-deazapurine | NBS | DCM or DMF | - | - | 7-Bromo derivative | - | [4] |
| Protected 2-amino-6-chloro-7-deazapurine | NIS | DMF | - | - | 7-Iodo derivative | - | [4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the C7-Bromination of a Protected 7-Deaza-2'-deoxyadenosine Derivative [4]
-
Preparation: Dissolve the protected 7-deaza-2'-deoxyadenosine derivative in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (typically 1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with aqueous sodium thiosulfate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the 7-bromo derivative.
Protocol 2: General Procedure for the C7-Chlorination/Iodination of a Protected 7-Deaza-2'-deoxyadenosine Derivative [4]
-
Preparation: Dissolve the protected 7-deaza-2'-deoxyadenosine derivative in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) (typically 1.1 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by silica gel column chromatography to yield the 7-chloro or 7-iodo product.
Visualized Workflows
Caption: General experimental workflow for the halogenation of 7-deazapurines.
Caption: Logic diagram for achieving regioselective C7-halogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. 7‐Substituted 7‐Deaza‐2′‐deoxyguanosines: Regioselective Halogenation of Pyrrolo[2,3‐d]pyrimidine Nucleosides | Semantic Scholar [semanticscholar.org]
- 6. [PDF] 7‐Halogenated 7‐Deazapurine 2′‐Deoxyribonucleosides Related to 2′‐Deoxyadenosine, 2′‐Deoxyxanthosine, and 2′‐Deoxyisoguanosine: Syntheses and Properties | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of the 4-chloropyrrolo[2,3-d]pyrimidine core?
A1: The scale-up synthesis of the crucial intermediate, 4-chloropyrrolo[2,3-d]pyrimidine, presents several common challenges. These include lengthy and complex multi-step syntheses, the use of hazardous reagents like sodium hydride and Raney nickel, and difficult purification procedures such as high-vacuum distillation or column chromatography, which are not ideal for industrial production.[1][2] Additionally, long reaction times and low overall yields are frequently reported issues.[3]
Q2: Are there more environmentally friendly or "greener" synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives?
A2: Yes, research is ongoing to develop more sustainable synthetic methods. One approach involves a one-pot, three-component reaction using a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) in ethanol, which offers high yields, shorter reaction times, and milder conditions.[4] Another green strategy utilizes β-cyclodextrin as a reusable promoter in water, promoting high atom economy and mild reaction conditions.[5]
Q3: What are the key safety concerns to consider during the scale-up of pyrrolo[2,3-d]pyrimidine synthesis?
A3: A primary safety concern is the use of highly reactive and hazardous reagents. For instance, sodium hydride, often used in the initial steps, is highly flammable and reactive with water.[1] Similarly, Raney nickel, a common catalyst, is pyrophoric and requires careful handling.[2] The use of phosphorus oxychloride for chlorination also requires stringent safety measures due to its corrosive and toxic nature.[6] Therefore, conducting a thorough process safety assessment is crucial before any scale-up.
Q4: How can I improve the yield and purity of my pyrrolo[2,3-d]pyrimidine derivatives during scale-up?
A4: Improving yield and purity on a larger scale often involves optimizing reaction conditions and purification methods. For instance, in the synthesis of a key intermediate for Tofacitinib, an improved process was developed to deliver higher yields and purity by addressing issues in the preparation of a chiral amine intermediate.[7] The choice of catalyst can also be critical; for example, using a palladium catalyst with a specific phosphine ligand (Pd(bppf)Cl2) has been reported for the synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Relevant Compounds |
| Low Yield in Condensation Step | Incomplete reaction; side product formation. | Optimize reaction temperature and time. Consider a different base or solvent system. For example, in a multi-component synthesis, using a catalytic amount of TBAB in ethanol at 50 °C has been shown to improve yields.[4] | General Pyrrolo[2,3-d]pyrimidines |
| Formation of N-methyl Impurity | Use of methanol as a solvent during detosylation can lead to N-methylation. | Avoid methanol as a solvent in this step. Alternative solvent systems should be explored to prevent this specific impurity formation.[3] | Tofacitinib Intermediates |
| Difficult Purification of Final Product | Product may be an oil or have similar polarity to impurities, making crystallization or chromatography challenging. | Develop a robust crystallization procedure by screening different solvent systems. Salt formation can also be an effective purification strategy. A large-scale synthesis of a pyrrolo[2,3-d]pyrimidine derivative successfully employed recrystallization of the mesylate salt for purification, avoiding chromatography.[9] | Various Pyrrolo[2,3-d]pyrimidine derivatives |
| Inconsistent Product Quality Between Batches | Variations in raw material quality, reaction parameters, or work-up procedures. | Implement strict quality control for starting materials. Standardize all process parameters, including addition rates, agitation speed, and temperature profiles. Develop a detailed and robust Standard Operating Procedure (SOP). | All Pyrrolo[2,3-d]pyrimidine derivatives |
| Poor Stereoselectivity in Chiral Synthesis | Inefficient chiral resolution or asymmetric synthesis step. | For enzymatic resolutions, ensure the enzyme is of high quality and the reaction conditions (pH, temperature) are optimal. For asymmetric synthesis, screen different chiral catalysts and ligands to improve enantiomeric excess. A chemo-enzymatic method has been developed for a key Tofacitinib intermediate with high enantiomeric and diastereomeric excess.[10] | Tofacitinib, other chiral derivatives |
Quantitative Data Summary
Table 1: Comparison of Reported Yields for 4-chloropyrrolo[2,3-d]pyrimidine Synthesis
| Synthetic Route Highlight | Overall Yield | Purity | Reference |
| Four-step reaction from ethyl cyanoacetate and thiourea | 50-58% | 98-99% | [2] |
| Method avoiding sodium hydride | 53% | 98.9% | [11] |
| Another method avoiding sodium hydride | 57% | 98.2% | [11] |
Detailed Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative via I2/DMSO Promoted Cascade Annulation
This protocol is adapted from a method described as applicable for large-scale synthesis.[12]
Materials:
-
6-amino-1,3-dimethyluracil (0.82 g, 5.25 mmol)
-
Aurone derivative (e.g., 2a) (1.11 g, 5 mmol)
-
Iodine (I₂) (0.13 g, 10 mol%)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Saturated aqueous Sodium thiosulfate (Na₂S₂O₃) solution
-
Water (H₂O)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
Procedure:
-
To a suitable reaction vessel, add 6-amino-1,3-dimethyluracil, the aurone derivative, and iodine in DMSO.
-
Stir the mixture at 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (4 mL).
-
Add water (30 mL) to precipitate the product.
-
Filter the precipitate and wash successively with water, ethanol, and diethyl ether.
-
Dry the solid to afford the pyrrolo[2,3-d]pyrimidine derivative.
Expected Yield: ~92%[12]
Visualizations
Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases and are crucial in modulating signaling pathways implicated in diseases like cancer and inflammatory disorders.[13][14]
Caption: EGFR Signaling Pathway and Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives.
Caption: JAK-STAT Signaling Pathway and Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 12. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Protecting Group Strategy for 7H-Pyrrolo[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selection and implementation of protecting group strategies for this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the N7-position of the pyrrolo[2,3-d]pyrimidine core during synthesis?
A1: The pyrrole nitrogen (N7) of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is nucleophilic and can undergo undesired side reactions under various synthetic conditions, such as electrophilic additions or metallation. Protection of the N7-position is crucial to:
-
Prevent N-alkylation or N-arylation when targeting other positions of the molecule.
-
Increase solubility in organic solvents.
-
Direct regioselectivity in subsequent reactions, such as halogenation or cross-coupling reactions.
-
Improve the stability of the pyrrole ring, which can be sensitive to oxidative degradation.[1]
Q2: What are the most common protecting groups for the N7-position of 7H-pyrrolo[2,3-d]pyrimidines?
A2: The most frequently employed protecting groups for the pyrrole nitrogen in 7H-pyrrolo[2,3-d]pyrimidine synthesis and related heterocyclic systems are:
-
tert-Butoxycarbonyl (Boc): Generally stable but can be labile under certain cross-coupling conditions.[2][3]
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM): A robust protecting group, stable to a wide range of reaction conditions, including Suzuki-Miyaura coupling.[2][3]
-
Triisopropylsilyl (TIPS): A bulky silyl ether that offers good stability and is easily removed with fluoride sources.[4]
-
Sulfonyl groups (e.g., tosyl, benzenesulfonyl): These electron-withdrawing groups can reduce the reactivity of the pyrrole ring and are stable to many conditions, though their removal can sometimes require harsh conditions.[4]
Q3: How do I choose the most suitable protecting group for my specific synthetic route?
A3: The choice of protecting group depends on the overall synthetic strategy and the reaction conditions of subsequent steps. Consider the following factors:
-
Orthogonality: Select a protecting group that is stable to the reaction conditions planned for other transformations in your synthesis and can be removed without affecting other protecting groups.
-
Reaction Compatibility: For instance, while Boc is common, it may not be suitable for certain palladium-catalyzed cross-coupling reactions where it can be unstable.[3] In such cases, a more robust group like SEM is a better choice.[2][3]
-
Deprotection Conditions: Ensure that the conditions required to remove the protecting group are compatible with the final desired product and any other sensitive functional groups present in the molecule.
-
Impact on Reactivity: Electron-withdrawing groups like sulfonyls can significantly decrease the nucleophilicity of the pyrrole ring, which might be advantageous or disadvantageous depending on the desired subsequent reaction.[4]
Below is a logic diagram to aid in the selection of an appropriate protecting group.
Troubleshooting Guides
Issue 1: Low yield or decomposition during palladium-catalyzed cross-coupling reactions.
Possible Cause: Instability of the N7-protecting group under the reaction conditions. The tert-Butoxycarbonyl (Boc) group, while widely used, can be labile under some Suzuki-Miyaura coupling conditions.[2][3]
Troubleshooting Steps:
-
Switch to a more robust protecting group: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is known to be more stable under these conditions and often leads to excellent yields.[2][3]
-
Optimize reaction conditions: If switching the protecting group is not feasible, try milder reaction conditions. This could include using a different palladium catalyst, ligand, base, or lowering the reaction temperature.
-
Screen solvents: The choice of solvent can influence the stability of the protecting group.
Comparative Data on Protecting Group Stability in Cross-Coupling:
| Protecting Group | Stability in Pd-catalyzed Cross-Coupling | Typical Yields | Reference |
| Boc | Can be unstable, leading to decomposition | Variable, often moderate to low | [2][3] |
| SEM | Generally stable and robust | Good to excellent | [2][3] |
Issue 2: Difficulty in deprotecting the SEM group or formation of side products.
Possible Cause: Incomplete reaction or side reactions during the deprotection of the SEM group. The deprotection of SEM often proceeds in a two-step manner (acidic cleavage followed by removal of the resulting hydroxymethyl intermediate), and issues can arise at either stage.
Troubleshooting Steps:
-
Ensure complete initial cleavage: The first step, typically with an acid like trifluoroacetic acid (TFA), must go to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Optimize the second step: The removal of the intermediate can be facilitated by a mild base or fluoride source. If side products are observed, consider adjusting the base, solvent, or temperature.
-
Purification of the intermediate: In some cases, it may be beneficial to isolate and purify the intermediate before proceeding to the final deprotection step.
General SEM Deprotection Conditions:
| Step | Reagent | Solvent | Temperature | Time |
| 1. Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to room temp. | 1-4 hours |
| 2. Removal | Sat. aq. NaHCO₃ or TBAF | THF or MeOH | Room temp. | 1-18 hours |
Issue 3: Incomplete removal of the Boc group.
Possible Cause: Insufficiently strong acidic conditions or short reaction time. While Boc is generally easy to remove, stubborn substrates may require more forcing conditions.
Troubleshooting Steps:
-
Increase acid concentration or equivalents: If using HCl in dioxane, a 4M solution is standard. For challenging substrates, increasing the equivalents of acid may be necessary.
-
Increase reaction time or temperature: Monitor the reaction progress and extend the reaction time if necessary. Gentle heating may also be employed, but with caution to avoid side reactions with other functional groups.
-
Switch to a stronger acid: Trifluoroacetic acid (TFA) is a stronger acid and can be more effective for removing stubborn Boc groups.
Key Experimental Protocols
Protocol 1: N7-Protection with SEM-Cl
This protocol is a general procedure and may require optimization for specific substrates.
Methodology:
-
To a solution of the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N7-SEM protected 7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: N7-Deprotection of SEM Group
This is a general two-step procedure that may require optimization.
References
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 7H-Pyrrolo[2,3-d]pyrimidine Analogs: Structure-Activity Relationship Studies in Kinase Inhibition
For researchers and professionals in drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of potent kinase inhibitors.[1] This guide provides a comparative analysis of various analogs, summarizing their structure-activity relationships (SAR) and presenting key experimental data to inform future drug development efforts.
The 7H-pyrrolo[2,3-d]pyrimidine core is a key component in numerous ATP-competitive inhibitors targeting a range of kinases, with some compounds already approved for treating inflammatory or myeloproliferative diseases.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This review consolidates findings from recent studies on these analogs, focusing on their inhibitory activities against various kinases and cancer cell lines.
Comparative Inhibitory Activity of 7H-Pyrrolo[2,3-d]pyrimidine Analogs
The following tables summarize the in vitro inhibitory activities of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against different kinases and cancer cell lines. This data highlights the impact of specific structural modifications on biological activity.
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| FAK Inhibitors | |||||
| 25b | FAK | 5.4 | A549 (Lung Cancer) | 3.2 | [2] |
| MDA-MB-231 (Breast Cancer) | Not Specified | [2] | |||
| Multi-Targeted Kinase Inhibitors | |||||
| 5k | EGFR | 40-204 | HepG2 | 29-59 | [3] |
| Her2 | [3] | ||||
| VEGFR2 | [3] | ||||
| CDK2 | [3] | ||||
| RET Inhibitors | |||||
| 59 | RET-wt | Low nanomolar | LC-2/ad (NSCLC) | Not Specified | [4] |
| RET V804M | Low nanomolar | [4] | |||
| Mps1 Inhibitors | |||||
| 12 | Mps1 | 29 | MCF-7 (Breast Cancer) | Not Specified | [5] |
| 4T1 (Breast Cancer) | Not Specified | [5] | |||
| HPK1 Inhibitors | |||||
| 24 | HPK1 | 10.1 | Jurkat T cells | Not Specified | [6] |
| JAK3 Inhibitors | |||||
| 9a | JAK3 | 0.29 | Not Specified | Not Specified | [7] |
| STAT6 Inhibitors | |||||
| 24 (AS1810722) | STAT6 | Potent Inhibition | Not Specified | Not Specified | [8] |
Key Structure-Activity Relationship (SAR) Insights
-
Substitution at C5: Aromatic substituents at the C-5 position of the pyrrolo[2,3-d]pyrimidine core generally lead to good binding affinity. Naphthyl groups have been observed to fill a large hydrophobic pocket more effectively than phenyl groups.[9]
-
Halogenation: The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into the chemical structure can enhance potency, selectivity, and pharmacological properties.[3]
-
Dimethylphosphine Oxide Moiety: The introduction of a dimethylphosphine oxide group in a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives resulted in potent FAK inhibitors.[2]
-
Flexibility and Selectivity: A bulky group at the C-3 position of the related pyrazolopyrimidine nucleus has been shown to confer selectivity for certain kinases, such as P. falciparum CDPK4, which possesses a smaller gatekeeper residue compared to most human kinases.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.
Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays. For instance, the inhibition of RET kinase phosphorylation of a peptide substrate was measured using an EZ-reader instrument.[4] Similarly, the inhibitory effect on FAK was determined through enzymatic activity assays.[2]
Cell Proliferation Assays
The antiproliferative activity of the analogs is commonly assessed using cancer cell lines. The cytotoxicity of compounds is often expressed as the IC50 value, which is the concentration required to kill 50% of the cancer cells.[3] For example, the antiproliferative effects of certain derivatives were evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines.[10]
In Vivo Studies
Promising compounds are often advanced to in vivo models to assess their efficacy and safety. For example, compound 9a, a potent JAK3 inhibitor, was evaluated for its ability to ameliorate carrageenan-induced inflammation in mice.[7] Another study used an antigen-induced mouse asthmatic model to evaluate the in vivo efficacy of a STAT6 inhibitor.[8]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine analogs.
Caption: Inhibition of the JAK-STAT signaling pathway by a 7H-pyrrolo[2,3-d]pyrimidine-based JAK inhibitor.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 7-Deazapurine Systems
For Researchers, Scientists, and Drug Development Professionals
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone in medicinal chemistry, serving as a crucial building block for numerous therapeutic agents. Its structural similarity to purine has led to the development of a wide array of derivatives with potent antiviral, anticancer, and anti-inflammatory properties. The synthesis of this privileged core and its analogues is, therefore, of paramount importance. This guide provides a comparative analysis of prominent synthetic routes to 7-deazapurine systems, offering an objective look at their methodologies, performance metrics, and the experimental data that supports them.
Comparative Summary of Key Synthesis Routes
The synthesis of the 7-deazapurine core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, scalability, and the availability of starting materials.
| Synthesis Route | General Approach | Key Advantages | Key Disadvantages | Typical Overall Yield |
| Route 1: Construction from a Pyrimidine Precursor | Building the pyrrole ring onto a pre-functionalized pyrimidine, often starting from a dichloropyrimidine derivative. | Well-established and versatile for a range of substitutions. | Can involve multiple steps and potentially harsh reagents. | Varies widely depending on the specific pathway and target molecule. |
| Route 2: Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials to rapidly assemble the pyrrolo[2,3-d]pyrimidine core. | High efficiency and atom economy, ideal for generating diverse compound libraries. | Yields can be moderate, and purification of the final product can be challenging. | Moderate to reasonable[1]. |
| Route 3: Functionalization of the 7-Deazapurine Core | Modification of a pre-existing 7-deazapurine scaffold, typically through halogenation followed by cross-coupling reactions. | Excellent for late-stage diversification to create a wide range of analogues. | Requires the initial synthesis of the 7-deazapurine core. | High yields for the cross-coupling step itself. |
| Route 4: Negishi Coupling and Cyclization | A convergent approach involving the Negishi cross-coupling of a zincated pyrimidine with a suitable partner, followed by cyclization. | Effective for the synthesis of complex, fused 7-deazapurine systems. | The overall yield can be modest due to the multi-step nature of the process. | ~18% over three steps for quinolino-fused systems[2][3]. |
| Route 5: Enzymatic Synthesis | Utilizes enzymes, such as purine nucleoside phosphorylase (PNP), for the synthesis of 7-deazapurine nucleosides. | High stereoselectivity and mild reaction conditions. | Substrate scope can be limited by the enzyme's specificity. | Good yields for specific substrates[3]. |
Quantitative Data on Synthesis Routes
The following tables provide a more detailed look at the quantitative aspects of selected key reactions in the synthesis of 7-deazapurine systems.
Table 1: Yields for Selected Multicomponent Reactions (MCRs) for 7-Deazahypoxanthine Derivatives[1]
| Aldehyde Component | Reported Yield of 2-Aminopyrrole Intermediate | Notes |
| Benzaldehyde | Moderate | General procedure is successful. |
| ortho-Methylbenzaldehyde | Low | Steric hindrance from the ortho-methyl group negatively impacts the yield. |
| 4-Morpholinobenzaldehyde | Low (pure) | Low yield attributed to purification difficulties. |
Table 2: Yields for Ring-Closing Reaction to form 7-Deazahypoxanthine Derivatives[1]
| 2-Aminopyrrole Intermediate | Ring-Closing Conditions | Reported Yield of 7-Deazahypoxanthine |
| Unsubstituted Phenyl at C7 & C8 | NaOEt, EtOH, 80°C | Relatively High |
| para-Morpholino Phenyl at C7 | NaOEt, EtOH, DMSO, 80°C | Moderate |
| Pyrrole with 6-bromo-2-pyridine moiety | NaOEt, EtOH | Low |
Table 3: Yields for the Synthesis of a Quinolino-Fused 7-Deazapurine[2][3]
| Reaction Step | Reagents and Conditions | Yield |
| Negishi Cross-Coupling | (TMP)₂Zn·MgCl₂·LiCl, 4,6-dichloropyrimidine, 5-iodoquinoline, Pd(PPh₃)₄, THF, 65°C, 24 h | 78% |
| Azidation | NaN₃, LiCl, DMF, 20°C, 24 h | 88% |
| Photochemical Cyclization | Pyrene, UV-light (254 nm), THF, 20°C, 72 h | 26% |
| Overall Yield | ~18% |
Experimental Protocols
Protocol 1: General Procedure for the Multi-Component Synthesis of a 2-Aminopyrrole Intermediate[1]
This protocol is a general method for the synthesis of the polysubstituted 2-aminopyrrole core, a key intermediate in a multicomponent approach to 7-deazahypoxanthines.
-
To a solution of the appropriate sulfonamido acetophenone (1 equivalent) in ethanol, add the corresponding aldehyde (1 equivalent), cyanoacetamide (1 equivalent), and granular anhydrous potassium carbonate (K₂CO₃) as a catalyst.
-
Heat the reaction mixture at reflux.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired polysubstituted 2-aminopyrrole.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling on a 6-Chloro-7-Deazapurine Derivative[4][5]
This protocol outlines a general procedure for the functionalization of a 6-chloro-7-deazapurine at the 6-position using a Suzuki-Miyaura cross-coupling reaction.
-
To a solution of the 6-chloro-7-deazapurine derivative (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL), add the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Degas the mixture with an inert gas (e.g., argon) for 15 minutes.
-
Heat the reaction mixture to 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 6-substituted-7-deazapurine.
Protocol 3: Vorbrüggen Glycosylation of a 7-Deazapurine Derivative[6]
This protocol describes a general procedure for the N-glycosylation of a 7-deazapurine derivative using Vorbrüggen conditions.
-
To a mixture of the 7-deazapurine derivative (1.0 equiv.), the peracylated sugar (e.g., perbenzoylated 2-methyl-ribose, 1.2 equiv.), and a base (e.g., DBU, 3.0 equiv.) in an anhydrous solvent (e.g., acetonitrile or DCE), add a Lewis acid (e.g., TMSOTf, 4.0 equiv.) dropwise at 0°C.
-
Stir the mixture at an elevated temperature (e.g., 70°C) for 24-28 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired nucleoside.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Workflow for the synthesis of a 7-deazahypoxanthine derivative starting from a pyrimidine precursor.
References
A Comparative Guide to 7H-Pyrrolo[2,3-d]pyrimidine and Purine Scaffolds in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent heterocyclic scaffolds, 7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) and purine, in the context of kinase inhibitor design. Both scaffolds serve as ATP-competitive inhibitors and are central to the development of numerous targeted therapies. This document summarizes their performance, supported by experimental data, and provides detailed methodologies for key experiments.
Introduction to the Scaffolds
The purine scaffold is a natural and abundant motif, most notably found in adenine, a key component of ATP. This inherent structural similarity to the kinase cofactor has made it a foundational template for the design of ATP-competitive kinase inhibitors.[1] However, this close resemblance can sometimes lead to off-target effects and challenges in achieving selectivity.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom.[2] This modification offers several advantages, including an altered electronic distribution and a new vector for chemical modification at the C7 position, which can be exploited to enhance potency, selectivity, and pharmacokinetic properties.[2][3] Many successful kinase inhibitors are based on this scaffold, targeting a wide range of kinases involved in cancer and inflammatory diseases.[4]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine and purine scaffolds against various key kinase targets. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: 7H-Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Tofacitinib | JAK1, JAK2, JAK3 | 1.1, 20, 112 | [5] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [6] |
| Compound 24 | STAT6 | Potent Inhibition | [7] |
| Compound 12i | EGFR (T790M) | 0.21 | [8] |
| Compound 32 | FAK | 4 | [9] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 79, 40, 136, 204 | [1] |
| Pexidartinib | CSF1R | 9.7 | [10][11] |
| Erlotinib Analog | EGFR | 0.4 | [10][11] |
Table 2: Purine-Based Kinase Inhibitors
| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Roscovitine (Seliciclib) | CDK2 | 40 | |
| Olomoucine | CDK1, CDK2 | 7000, 7000 | |
| Purvalanol A | CDK1, CDK2 | 6, 4 | [1] |
| Compound 11b | Bcr-Abl | 15 | [12] |
| Imatinib | Bcr-Abl | 330 | [12] |
| Nilotinib | Bcr-Abl | Potent Inhibition | |
| AT9283 | Aurora A, Aurora B, JAK2 | 3, 1.1, 1.2 | |
| BI-D1870 | RSK1, RSK2 | 31, 24 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-allophycocyanin (SA-APC) (Acceptor)
-
Test compounds dissolved in DMSO
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase, biotinylated substrate, and test compound to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and SA-APC in a TR-FRET buffer.
-
Incubate at room temperature for 60 minutes to allow for antibody-substrate binding.
-
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. The percent inhibition is determined relative to controls (no inhibitor for 0% inhibition and a known potent inhibitor or no enzyme for 100% inhibition). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This assay quantifies the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA plate pre-coated with a capture antibody for the substrate protein.
-
Detection antibody specific for the phosphorylated form of the substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).
-
-
ELISA:
-
Add the cell lysates to the pre-coated ELISA plate and incubate to allow the substrate to bind to the capture antibody.
-
Wash the wells and add the phospho-specific detection antibody. Incubate to allow binding.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
-
Wash the wells and add the TMB substrate. A color change will occur.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these inhibitors and a general experimental workflow.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. protocols.io [protocols.io]
- 5. brimr.org [brimr.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
biological activity comparison of substituted 7h-pyrrolo[2,3-d]pyrimidine derivatives
A Comparative Guide to the Biological Activities of Substituted 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] This guide provides a comparative analysis of the biological activities of various substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their anticancer and antiviral properties. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
Substituted 7H-pyrrolo[2,3-d]pyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.[2][3]
Kinase Inhibitory Activity
A primary mechanism of anticancer action for this class of compounds is the inhibition of protein kinases. Different substitution patterns on the 7H-pyrrolo[2,3-d]pyrimidine core lead to varying degrees of potency and selectivity against different kinases.
Table 1: Kinase Inhibitory Activity of Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Compound 9 (Covalent Itk inhibitor) | Itk | Potent (exact value not specified) | [4] |
| Compound 12 | Mps1 | 29 | [5] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | [6][7] |
| Compound 24 (AS1810722) | STAT6 | Potent (exact value not specified) | [8] |
| Compound 13i | CK1δ | Strong inhibition (exact value not specified) | [9] |
| Compound 24 (HPK1 inhibitor) | HPK1 | 10.1 | [10] |
| Compound 25b | FAK | 5.4 | [11] |
| Compound 51 | c-Met | Potent (IC50 against cell lines 0.38-0.66 µM) | [12] |
Cytotoxic and Anti-proliferative Activity
The kinase inhibitory effects of these derivatives translate into potent cytotoxic and anti-proliferative activities against a range of cancer cell lines.
Table 2: Anti-proliferative Activity of Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyrrolo[2,3-d]pyrimidine-imines | HT-29 (Colon cancer) | 4.01 - 4.55 | [13] |
| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' (e.g., 5e, 5h, 5k, 5l ) | Various (e.g., HepG2) | 29 - 59 | [6][14] |
| Compound 25b | A549 (Lung cancer) | 3.2 | [11] |
| Compound 51 | A549, Hela, MCF-7 | 0.38 - 0.66 | [12] |
| Compounds 8a, 8h, 8j, 9h, 9i, 9j, 9m, 9n, 9o | MDA-MB-468 (Breast cancer) | < 6.17 | [15] |
Antiviral Activity
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been a fruitful source of antiviral agents, with derivatives showing activity against a variety of viruses.[1]
Table 3: Antiviral Activity of Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Virus(es) | Activity | Reference(s) |
| 4,7-disubstituted derivatives (e.g., 1, 8, 11 ) | Zika Virus (ZIKV), Dengue Virus (DENV) | Promising antiviral agents | [16] |
| 4-amino-5-bromo and 4-amino-5-iodo derivatives | Human cytomegalovirus (HCMV), Herpes simplex virus type 1 (HSV-1) | >5 log reduction in virus titer at 10-100 µM | [17] |
| Compounds 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, 14f | Rotavirus Wa strain, Coxsackievirus B4 | Significant antiviral activity | [18] |
Experimental Protocols
A variety of experimental methods have been employed to evaluate the biological activities of these compounds. Below are summaries of common protocols.
In Vitro Kinase Assays
These assays are used to determine the direct inhibitory effect of a compound on a specific kinase. A common method is a radiometric assay or a fluorescence-based assay.
General Protocol:
-
The purified kinase enzyme is incubated with the test compound at various concentrations.
-
A substrate (e.g., a peptide or protein) and a co-factor (e.g., ATP, often radiolabeled) are added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation/Cytotoxicity Assays (e.g., MTT Assay)
These assays measure the effect of a compound on the viability and proliferation of cancer cells.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[13]
-
A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the MTT into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[15]
Antiviral Assays (e.g., Plaque Reduction Assay)
This assay is used to quantify the ability of a compound to inhibit the replication of a virus.
General Protocol:
-
A confluent monolayer of host cells is infected with a known amount of virus.
-
The infected cells are then overlaid with a semi-solid medium containing various concentrations of the test compound.
-
The plates are incubated to allow for viral replication and the formation of plaques (zones of cell death).
-
The plaques are stained and counted.
-
The percentage of plaque reduction is calculated relative to an untreated virus control, and the effective concentration (e.g., EC50) is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of substituted 7H-pyrrolo[2,3-d]pyrimidines are often mediated through their interaction with specific signaling pathways.
Kinase Inhibition and Downstream Signaling
Many of the targeted kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. For example, inhibition of kinases in the EGFR or VEGFR pathways can block downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to apoptosis and cell cycle arrest in cancer cells.[6]
Caption: Inhibition of receptor tyrosine kinases by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
STAT6 Signaling Pathway in Immune Response
Some derivatives act as inhibitors of STAT6, a key transcription factor in the IL-4 signaling pathway, which is important in Th2 cell-mediated immune responses. Inhibition of STAT6 can be a therapeutic strategy for allergic and inflammatory diseases.[8]
Caption: Inhibition of the STAT6 signaling pathway by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Workflow for Biological Evaluation
The overall process of evaluating the biological activity of new 7H-pyrrolo[2,3-d]pyrimidine derivatives typically follows a standardized workflow.
Caption: General experimental workflow for the biological evaluation of novel compounds.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel Anticancer Agents Derived from 7H-Pyrrolo[2,3-d]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective anticancer agents. This guide provides a comparative in vitro evaluation of novel derivatives, summarizing their cytotoxic activities against various cancer cell lines and elucidating their mechanisms of action through key signaling pathways. Experimental data is presented to offer an objective comparison with established and alternative compounds, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research in this promising area of drug discovery.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the potency of these compounds. The data presented below summarizes the findings from various studies, showcasing the potential of these derivatives as anticancer agents.
For comparison, the activities of doxorubicin and sunitinib, well-established anticancer drugs, are included where available.
| Compound ID | Target/Mechanism | Cell Line | Cancer Type | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| 8f | DDR2 Interaction | HT-29 | Colon Cancer | 4.55 ± 0.23 | Doxorubicin | Not specified in study |
| 8g | DDR2 Interaction | HT-29 | Colon Cancer | 4.01 ± 0.20 | Doxorubicin | Not specified in study |
| 10a | Not Specified | HeLa | Cervical Cancer | Moderate Activity | Doxorubicin | Not specified in study |
| 10b | Not Specified | MCF-7 | Breast Cancer | Moderate Activity | Doxorubicin | Not specified in study |
| 25b | FAK Inhibitor | A549 | Lung Cancer | 3.2 | Not specified in study | Not specified in study |
| 13i | CK1δ Inhibitor | RT-112 | Bladder Cancer | Most Effective Agent | Not specified in study | Not specified in study |
| 5k | Multi-kinase Inhibitor | HepG2 | Liver Cancer | 29-59 (range) | Sunitinib | 261 (nM) |
| 12 | Mps1 Inhibitor | MCF-7, 4T1 | Breast Cancer | Not specified in study | Not specified in study | Not specified in study |
Key Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the evaluation of these novel 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are then washed with PBS and incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on the intensity of the PI fluorescence.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.
Visualizing Mechanisms of Action
To illustrate the mechanisms through which these novel 7H-pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects, the following diagrams depict the experimental workflows and key signaling pathways involved.
Caption: Experimental workflow for the in vitro evaluation of novel anticancer agents.
Caption: Signaling pathways targeted by novel 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Conclusion
The in vitro data strongly suggest that novel derivatives of 7H-pyrrolo[2,3-d]pyrimidine hold significant promise as a new generation of anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to modulate key signaling pathways involved in cell proliferation, survival, and cell cycle regulation, underscore their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and inspire continued research and development in this critical area of oncology.
Pyrrolopyrimidine-Based Inhibitors: A Molecular Docking Comparison for Kinase Targets
A comprehensive analysis of in-silico binding affinities and experimental data of pyrrolopyrimidine derivatives against key oncogenic kinases, providing researchers with comparative insights for drug discovery and development.
The pyrrolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding site of various kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide provides a comparative molecular docking analysis of various pyrrolopyrimidine-based inhibitors against prominent cancer-associated kinases, including Epidermal Growth Factor Receptor (EGFR), Src Tyrosine Kinase (Src), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The presented data, collated from recent scientific literature, aims to offer a clear, objective comparison to aid in the rational design of next-generation inhibitors.
Comparative Docking Analysis
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. The binding energy, typically expressed in kcal/mol, is a key metric from these simulations, with a more negative value indicating a stronger, more favorable interaction. The following table summarizes the molecular docking and experimental data for a selection of pyrrolopyrimidine-based inhibitors against various kinase targets.
| Compound ID/Series | Target Kinase | PDB ID | Docking Score / Binding Energy (kcal/mol) | Experimental Activity (IC50, µM) | Reference Compound | Reference Binding Energy (kcal/mol) | Reference IC50 (µM) |
| Compound 7 (Isatin-pyrrolopyrimidine hybrid) | EGFR | 4HJO | Not explicitly stated, but showed key interactions | 0.166 | Erlotinib | Not explicitly stated | 0.041 |
| Her2 | 3RCD | Not explicitly stated, but showed key interactions | 0.157 | Lapatinib | Not explicitly stated | 0.060 | |
| VEGFR2 | 4ASD | Not explicitly stated, but showed key interactions | 0.224 | Sorafenib | Not explicitly stated | 0.045 | |
| Pyrrolo[3,2-d]pyrimidine 9c | EGFR | - | -21.66 (for co-crystallized ligand) | 0.009 (against HCT-116 cells) | Doxorubicin | - | 0.008 |
| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 4hjo | Not explicitly stated, but showed key interactions | 0.040 - 0.204 (against a panel) | Sunitinib | Not explicitly stated | 0.261 |
| Her2 | 3rcd | Not explicitly stated, but showed key interactions | |||||
| VEGFR2 | 4asd | Not explicitly stated, but showed key interactions | |||||
| CDK2 | 3ti1 | Not explicitly stated, but showed key interactions | |||||
| Pyrrolo[2,3-d]pyrimidine 8h | Src | - | Not explicitly stated, but showed efficient interaction | 7.1 (against U87 GBM cell line) | - | - | - |
| Pyrrolo[2,3-d]pyrimidine 5 | c-Src | 1YOL | Showed best interaction compared to reference | 21 | CGP77675 | Showed good interaction | 0.0004 |
| Fyn | 2DQ7 | Showed best interaction compared to reference | - | PP2 | Showed good interaction | 0.0005 | |
| Pyrrolopyrimidine derivatives 4d, 4f, 4h | EGFR-TK | - | Showed promising binding affinities | 0.107, 0.159, 0.196 | - | - | - |
Note: Direct comparison of binding energies across different studies should be done with caution due to variations in docking software, force fields, and simulation parameters.
Experimental Protocols
A generalized experimental protocol for molecular docking studies, based on commonly used methodologies with AutoDock Vina, is provided below.[1][2] This protocol outlines the essential steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results.
1. Preparation of the Receptor (Protein)
-
Retrieval: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). For example, EGFR (PDB ID: 4HJO), VEGFR2 (PDB ID: 4ASD), and Src Kinase (PDB ID: 1YOL) are commonly used.[3][4][5]
-
Preprocessing: The protein structure is prepared by:
-
Removing water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Adding polar hydrogen atoms, which are crucial for calculating interactions.
-
Assigning Kollman charges to the protein atoms.
-
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
2. Preparation of the Ligand (Pyrrolopyrimidine Inhibitor)
-
Structure Generation: The 2D structure of the pyrrolopyrimidine inhibitor is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: The optimized ligand structure is also converted to the PDBQT file format. This step involves defining the rotatable bonds within the ligand to allow for conformational flexibility during docking.
3. Molecular Docking Simulation
-
Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and center of the grid box are chosen to encompass the entire binding pocket where the native ligand binds.
-
Docking Execution: The molecular docking simulation is performed using AutoDock Vina. The software systematically explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using its scoring function.
-
Configuration: A configuration file (conf.txt) is created to specify the input receptor and ligand files, the coordinates of the grid box center, and its dimensions.
4. Analysis of Results
-
Binding Energy Evaluation: The output from AutoDock Vina provides the binding energy (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The best binding pose is visualized using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer). This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the pyrrolopyrimidine inhibitor and the amino acid residues in the active site of the kinase.
Visualizations
To better understand the processes involved in molecular docking and the signaling pathways targeted by these inhibitors, the following diagrams are provided.
Caption: General workflow of a molecular docking experiment.
Caption: Simplified kinase signaling pathways targeted by inhibitors.
References
- 1. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. youtube.com [youtube.com]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
New Pyrrolopyrimidine Compounds Demonstrate Potent Antimicrobial and Antifungal Efficacy
A new class of pyrrolopyrimidine compounds is showing significant promise in the fight against microbial and fungal infections, with several novel derivatives exhibiting potent activity against a range of pathogens, in some cases surpassing the efficacy of standard antimicrobial drugs. These findings offer a potential new avenue for the development of urgently needed therapeutics to combat drug-resistant infections.
Recent studies have highlighted the broad-spectrum antimicrobial and antifungal properties of newly synthesized pyrrolopyrimidine derivatives. These compounds, characterized by a fused pyrrole and pyrimidine ring system, have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal species such as Candida albicans.
Comparative Efficacy of Novel Pyrrolopyrimidine Derivatives
The antimicrobial and antifungal efficacy of these novel compounds has been quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The data, summarized in the tables below, compares the MIC values of new pyrrolopyrimidine compounds against established antimicrobial and antifungal agents.
Antibacterial Activity
A series of halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines has demonstrated notable activity against Staphylococcus aureus, a common and often drug-resistant bacterium.[1] The MIC values for these compounds were found to be significantly influenced by the specific halogen and hydroxyl substitutions on the molecule.[1]
| Compound/Drug | Staphylococcus aureus MIC (mg/L) | Escherichia coli MIC (mg/L) |
| Compound 5 (p-bromo derivative) | 16 | >64 |
| Compound 19 (m-hydroxy derivative) | 16 | >64 |
| Most Active Bromo & Iodo Derivatives | 8 | >64 |
| Ampicillin | Not Reported in Study | Not Reported in Study |
In a separate study, a series of pyrrolo[3,2-d]pyrimidine derivatives (4a-4f) were tested against several pathogenic bacteria. While some compounds showed activity, their efficacy was generally weaker compared to standard antibiotics like ciprofloxacin and ceftizoxime.[2] For instance, compounds 4b and 4e inhibited the growth of Escherichia coli at concentrations ranging from 250-500 μg/mL.[2]
| Compound/Drug | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Salmonella spp. MIC (µg/mL) |
| Compound 4b | >1000 | >1000 | 250 | >1000 |
| Compound 4e | >1000 | 500 | 500 | >1000 |
| Ciprofloxacin | <62.5 | <62.5 | <62.5 | <62.5 |
| Ceftizoxime | <62.5 | <62.5 | <62.5 | <62.5 |
Antifungal Activity
Several newly synthesized pyrrolo[2,3-d]pyrimidine derivatives have exhibited excellent antifungal activity against Candida albicans, a prevalent fungal pathogen.[3] Notably, compounds 3a-d, 7a,e, and 11d demonstrated MIC values ranging from 0.31-0.62 mg/mL, which is significantly more potent than the standard antifungal drug fluconazole (MIC 1.5 mg/mL).[3]
Furthermore, a series of novel 1,3,4-oxadiazole derivatives linked to a pyrrolo[2,3-d]pyrimidine scaffold also showed potent inhibition of C. albicans. Specifically, compounds 6f and 7a displayed MIC values of 4.0±0.03 µg/mL and 7.5±0.02 µg/mL, respectively.[1]
| Compound/Drug | Candida albicans MIC (mg/mL) |
| Compounds 3a-d, 7a,e, 11d | 0.31 - 0.62 |
| Fluconazole | 1.5 |
| Compound/Drug | Candida albicans MIC (µg/mL) |
| Compound 6f | 4.0 ± 0.03 |
| Compound 7a | 7.5 ± 0.02 |
Experimental Protocols
The evaluation of the antimicrobial and antifungal efficacy of these novel pyrrolopyrimidine compounds involved standardized laboratory procedures.
Synthesis of Pyrrolopyrimidine Derivatives
The synthesis of the halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines involved a multi-step process. The key steps included a chemoselective Suzuki cross-coupling reaction to introduce the aryl group, followed by SEM deprotection.[1] The synthesis of the pyrrolo[3,2-d]pyrimidine derivatives was achieved through a one-pot, three-component reaction involving 4-hydroxycoumarin, an arylglyoxal hydrate, and 6-aminouracil or 1,3-dimethyl-6-aminouracil in the presence of L-proline and acetic acid, heated under reflux.[2] The synthesis of the pyrrolo[2,3-d]pyrimidine derivatives with notable antifungal activity involved the reaction of 2-amino-1H-pyrrole-3-carbonitrile with various reagents to construct the fused pyrimidine ring.[3]
Antimicrobial and Antifungal Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) for the synthesized compounds was determined using established methods such as the broth microdilution method and the agar dilution method.[1][2][3]
Broth Microdilution Method: This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria), and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Dilution Method: In this method, varying concentrations of the test compound are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that prevents the growth of colonies on the agar surface.
Potential Mechanisms of Action and Signaling Pathways
The antimicrobial and antifungal effects of pyrrolopyrimidine compounds are believed to stem from their ability to interfere with essential cellular processes in microorganisms. Two primary mechanisms of action have been proposed: inhibition of dihydrofolate reductase (DHFR) and disruption of the ergosterol biosynthesis pathway.
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. The structural similarity of the pyrrolopyrimidine scaffold to purines allows these compounds to act as competitive inhibitors of DHFR.
Disruption of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining its integrity and fluidity. The biosynthesis of ergosterol is a complex multi-step pathway involving several enzymes. Pyrrolopyrimidine compounds are thought to inhibit key enzymes in this pathway, such as lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This disruption of the cell membrane ultimately results in fungal cell death.
Conclusion
The promising antimicrobial and antifungal activities of these novel pyrrolopyrimidine compounds, coupled with a growing understanding of their mechanisms of action, position them as strong candidates for further drug development. Continued research into the structure-activity relationships and optimization of these compounds could lead to the discovery of new and effective treatments for a wide range of infectious diseases, including those caused by drug-resistant pathogens. The detailed experimental data and protocols provided in recent studies offer a solid foundation for future investigations in this critical area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Pyrrolopyrimidine vs. Thienopyrimidine: A Head-to-Head Comparison of Bioisosteric Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Pyrrolopyrimidines and thienopyrimidines, as bioisosteres of purines, are two such privileged scaffolds that have garnered significant attention, particularly in the development of kinase inhibitors. This guide provides an objective, data-driven comparison of these two heterocyclic systems, focusing on their physicochemical properties, biological activity, and pharmacokinetic profiles to aid in the rational design of novel therapeutics.
This comprehensive analysis synthesizes experimental data from various studies to highlight the key differences and similarities between these two important classes of compounds. By presenting quantitative data in accessible tables, detailing experimental protocols, and visualizing relevant biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery programs.
Physicochemical Properties: A Subtle Interplay of Structure and Function
The seemingly minor substitution of a nitrogen atom in the pyrrole ring of a pyrrolopyrimidine with a sulfur atom to form a thienopyrimidine can have significant repercussions for a molecule's physicochemical properties. While comprehensive head-to-head experimental data for a wide range of analogous pairs is not extensively available in the literature, in silico predictions and isolated experimental results provide valuable insights.
A critical aspect of drug design is achieving a balance of properties that favor both on-target activity and appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics. The pyrrolopyrimidine scaffold, in some instances, has demonstrated an advantage in terms of metabolic stability.
Table 1: In Silico ADME Properties of Representative Pyrrolopyrimidine Derivatives
| Compound | Molecular Weight | QPlogPo/w | QPlogS | Predicted Human Oral Absorption (%) |
| 8f | 447.12 | 6.95 | -8.35 | 100 |
| 8g | 447.12 | 7.19 | -8.73 | 100 |
Data for compounds 8f and 8g, tricyclic pyrrolo[2,3-d]pyrimidines, were obtained from in silico predictions using the QikProp module.[1][2] It is important to note that while these predictions suggest excellent oral absorption, the high lipophilicity (QPlogPo/w) may lead to poor aqueous solubility (QPlogS), a factor that needs to be addressed during drug development.[1][2]
Biological Activity: Potency and Selectivity in Kinase Inhibition
Both pyrrolopyrimidine and thienopyrimidine scaffolds have been successfully employed in the development of potent kinase inhibitors. Their structural resemblance to adenine allows them to effectively compete for the ATP-binding site of various kinases.[3][4][5] The specific biological activity is highly dependent on the substitution patterns around the core scaffold.
The following table summarizes the inhibitory activities of several pyrrolopyrimidine and thienopyrimidine derivatives against various cancer cell lines, demonstrating the potential of both scaffolds in oncology drug discovery.
Table 2: Comparative Cytotoxic Activity of Pyrrolopyrimidine and Thienopyrimidine Derivatives
| Compound ID | Scaffold | Target Cell Line | IC50 (µM) |
| Compound 3 | Thienopyrimidine | MDA-MB-231 (Breast Cancer) | 40.68 |
| Compound 13 | Thienopyrimidine | MDA-MB-231 (Breast Cancer) | 34.04 |
| Compound 8f | Pyrrolo[2,3-d]pyrimidine | HT-29 (Colon Cancer) | 4.55 |
| Compound 8g | Pyrrolo[2,3-d]pyrimidine | HT-29 (Colon Cancer) | 4.01 |
| Compound 10a | Pyrrolo[2,3-d]pyrimidine | HeLa (Cervical Cancer) | ~23-28 |
| Compound 10b | Pyrrolo[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | ~23-28 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Pharmacokinetic Profile: A Case Study in Metabolic Stability
A direct comparison of a thienopyrimidine and a pyrrolopyrimidine analogue in a study focused on dipeptidyl peptidase IV (DPP-IV) inhibitors highlights the significant impact of the scaffold on metabolic stability and in vivo efficacy.[6] In this study, the replacement of a thienopyrimidine core with a pyrrolopyrimidine core led to a remarkable improvement in metabolic stability.
Table 3: Head-to-Head Comparison of a Thienopyrimidine and a Pyrrolopyrimidine Bioisostere
| Compound ID | Scaffold | In Vitro Metabolic Stability (% remaining after 30 min) | In Vivo Efficacy |
| 6 | Thienopyrimidine | 4% | Low |
| 21a | Pyrrolopyrimidine | 65% | Significantly Improved |
Data from a study on DPP-IV inhibitors.[6] The metabolic stability was assessed in human liver microsomes.
This example underscores the potential of the pyrrolopyrimidine scaffold to offer superior pharmacokinetic properties in certain contexts, a crucial consideration for developing orally bioavailable drugs.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these bioisosteres are often studied, the following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing metabolic stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Unveiling the Molecular Dance: How 7H-Pyrrolo[2,3-d]pyrimidine Derivatives Tame the Oncogenic Kinase PAK4
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of kinase inhibition is paramount in the quest for targeted cancer therapies. This guide provides a comparative analysis of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), a key player in cancer cell proliferation, survival, and metastasis. We delve into the molecular interactions that govern their inhibitory action, compare their potency with other known PAK4 inhibitors, and provide detailed experimental protocols to empower further research.
Recent studies have illuminated the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and selective ATP-competitive inhibitors of PAK4.[1][2] Molecular dynamics simulations and binding free energy calculations have revealed that these compounds establish strong interactions with crucial regions of the PAK4 kinase domain, including the hinge region and β-sheets.[1][2][3] The nuanced interplay of hydrogen bonds and electrostatic interactions, dictated by the specific substituents on the pyrrolopyrimidine core, ultimately determines the inhibitory potency of each derivative.[1][2]
Comparative Potency of PAK4 Inhibitors
The efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been benchmarked against other classes of PAK4 inhibitors. The following tables summarize the available quantitative data, offering a snapshot of their comparative performance.
| Inhibitor Class | Compound | Target(s) | IC50 (nM) | Assay Type |
| 7H-Pyrrolo[2,3-d]pyrimidine | Compound 17 | PAK4 | 2.7 | Kinase Assay |
| Inhibitor 5n | PAK4 | - | - | |
| Inhibitor 5h | PAK4 | - | - | |
| Inhibitor 5g | PAK4 | - | - | |
| Inhibitor 5e | PAK4 | - | - | |
| Pyrrolopyrazole | PF-3758309 | PAK1, PAK4 | 13.7 (PAK1), 18.7 (PAK4) | In Vitro Kinase Assay |
| Allosteric Inhibitor | KPT-9274 | PAK4, NAMPT | 120 (NAMPT) | - |
Table 1: Comparative in vitro potency of various PAK4 inhibitors. Note: Specific IC50 values for inhibitors 5n, 5h, 5g, and 5e were not explicitly provided in the source material, but their relative inhibitory capacities were discussed.[1][2]
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Assay |
| MV4-11 | Leukemia | Compound 17 | 0.0078 | Proliferation Assay |
| HCT116 | Colon Cancer | Compound 2 | 0.34 | Crystal Violet |
| PC3 | Prostate Cancer | PF-3758309 | ~0.45 | Not Specified |
Table 2: Cellular activity of selected PAK4 inhibitors in various cancer cell lines.[4][5]
The PAK4 Signaling Axis: A Target for Inhibition
PAK4 is a central node in a complex network of signaling pathways that drive cancer progression.[6][7] Its inhibition by 7H-pyrrolo[2,3-d]pyrimidine derivatives disrupts these oncogenic cascades. The diagram below illustrates the key upstream activators and downstream effectors of PAK4.
Figure 1: Simplified PAK4 Signaling Pathway. This diagram illustrates the activation of PAK4 by upstream signals and its subsequent influence on downstream pathways promoting cell proliferation, survival, and metastasis.
Experimental Protocols for Investigating PAK4 Inhibition
To validate the inhibitory mechanism and efficacy of compounds like 7H-pyrrolo[2,3-d]pyrimidine derivatives, a series of robust experimental assays are essential.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay directly quantifies the enzymatic activity of PAK4 and its inhibition.
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[8] The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (or DMSO as a vehicle control) and 2 µl of purified recombinant PAK4 enzyme.[8]
-
Initiate Reaction: Add 2 µl of a substrate/ATP mix to each well to start the kinase reaction.[8]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
Terminate Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to stop the reaction and remove any remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[8] Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the PAK4 kinase activity.
Figure 2: Workflow for the ADP-Glo™ Kinase Assay. This flowchart outlines the sequential steps involved in measuring PAK4 kinase activity and its inhibition.
Cellular Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine derivative or other inhibitors for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Phospho-protein Levels
This technique is used to confirm that the inhibitor is hitting its target within the cellular context by assessing the phosphorylation status of downstream PAK4 substrates.[9]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Immunoblotting: Probe the membrane with primary antibodies specific for a phosphorylated downstream target of PAK4 (e.g., phospho-LIMK1) and the total protein as a control.[9]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[9]
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein and a loading control (e.g., GAPDH).[9]
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a promising foundation for the development of potent and selective PAK4 inhibitors. Their mechanism of action, centered on ATP competition, effectively disrupts the oncogenic signaling cascades driven by PAK4. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these and other novel PAK4 inhibitors, paving the way for new therapeutic strategies in oncology.
References
- 1. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. db.cngb.org [db.cngb.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 6. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Selectivity Profile of 7H-Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity of a prominent class of kinase inhibitors, featuring comparative data, experimental methodologies, and pathway visualizations to inform targeted drug discovery efforts.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, leading to several clinically approved drugs. This guide provides a comparative analysis of the selectivity profiles of key inhibitors based on this core structure, with a focus on their activity against various kinase families. Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects.
Comparative Selectivity of 7H-Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50) of notable 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors against their primary targets and other related kinases. This data, compiled from publicly available research, offers a snapshot of their selectivity within specific kinase families.
Table 1: Selectivity Profile of JAK Inhibitors
The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways implicated in autoimmune diseases and cancer. Several 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed to target this family with varying degrees of selectivity.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Reference(s) |
| Abrocitinib (PF-04965842) | JAK1 | 29 | - | [1][2][3] |
| JAK2 | 803 | 28-fold | [1][2][3] | |
| JAK3 | >10,000 | >340-fold | [1][2][3] | |
| TYK2 | 1250 | 43-fold | [1][2][3] | |
| Tofacitinib | JAK1 | Potent Inhibition | - | [4][5][6] |
| JAK2 | 1.8 - 4.1 | ~0.06 to 0.14-fold | [4] | |
| JAK3 | 0.75 - 1.6 | ~0.03 to 0.06-fold | [4] | |
| TYK2 | - | - | ||
| Filgotinib | JAK1 | 45 | - | [2][7] |
| JAK2 | 357 | ~8-fold | [2][7] | |
| JAK3 | 9097 | ~202-fold | [2][7] | |
| TYK2 | 397 | ~9-fold | [2][7] |
Note: A lower IC50 value indicates greater potency. Selectivity is calculated as a ratio of IC50 values (IC50 of other kinase / IC50 of primary target).
Table 2: Selectivity Profile of Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their inhibition is a therapeutic strategy in oncology. Alisertib is a notable 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor of this kinase family.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Aurora A | Reference(s) |
| Alisertib (MLN8237) | Aurora A | 1.2 | - | [8][9][10] |
| Aurora B | 396.5 | >200-fold | [8][9] |
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.
Caption: A generalized experimental workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
The quantitative data presented in this guide are typically generated using robust, high-throughput in vitro kinase assays. Below are detailed methodologies for common assays used in selectivity profiling.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and various concentrations of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor in a suitable kinase buffer.
-
Initiation: Start the reaction by adding a predetermined concentration of ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
Detection: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.
Principle: A biotinylated substrate and a Europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated site. The addition of a streptavidin-conjugated acceptor fluorophore (e.g., XL665) brings the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Kinase Reaction: In a low-volume 384-well plate, incubate the kinase and the inhibitor.
-
Initiation: Add a mixture of the biotinylated substrate and ATP to start the reaction. Incubate at room temperature for a defined period.
-
Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing the Europium cryptate-labeled anti-phospho-antibody and the streptavidin-XL665. Incubate at room temperature for at least 60 minutes to allow for the formation of the detection complex.
-
Reading: Read the plate on an HTRF®-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: The ratio of the two emission signals is calculated and is proportional to the amount of phosphorylated substrate. IC50 values are determined from the dose-response curves.
LanthaScreen® Kinase Binding Assay
This is a TR-FRET based competition binding assay that measures the affinity of an inhibitor for a kinase.
Principle: The assay uses a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled, ATP-competitive "tracer" that also binds to the kinase's active site. When both the antibody and the tracer are bound to the kinase, a high TR-FRET signal is generated. A test inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal.
Protocol:
-
Assay Preparation: Prepare serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor.
-
Reaction Mixture: In a 384-well plate, add the inhibitor dilutions, followed by a pre-mixed solution of the kinase and the terbium-labeled antibody.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the terbium donor and the tracer acceptor.
-
Analysis: The ratio of the acceptor to donor emission is calculated. The displacement of the tracer by the inhibitor results in a decrease in this ratio, from which the IC50 or Ki value can be determined.
This guide provides a foundational understanding of the selectivity of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature and perform their own comprehensive profiling against a broad panel of kinases.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. doj.dermsquared.com [doj.dermsquared.com]
- 3. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Proper Disposal of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. It is intended to supplement, not replace, your institution's specific waste management policies and procedures. Always consult with your Environmental Health and Safety (EHS) office for final instructions.
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[1][2][3]
Waste Segregation and Storage
Proper segregation of chemical waste is the first step in a compliant disposal process. Waste this compound should be collected in a dedicated, properly labeled hazardous waste container.
-
Waste Container: Use a clean, non-reactive, and sealable container. Glass or polyethylene containers are generally suitable. The container must be in good condition and free of leaks.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked.[5][6]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[6] In particular, keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] Halogenated and non-halogenated solvent wastes should also be segregated.[6]
Disposal Procedures
The disposal of this compound must be managed through your institution's hazardous waste program, which will arrange for a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain. [3][8][9][10][11][12]
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste solid this compound, including contaminated items such as gloves, weigh boats, and absorbent paper, in the designated hazardous waste container.[13]
-
Container Management: Keep the hazardous waste container securely closed when not in use. Store it in a designated satellite accumulation area (SAA) within the laboratory.[5][7] The SAA should be under the direct control of the laboratory personnel.
-
Full Container: Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90 days to one year for satellite accumulation), arrange for a pickup by your EHS office.[7][13]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][8] The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the container may be disposed of as non-hazardous waste, but labels should be defaced or removed.[4]
Quantitative Data Summary
| Hazard Classification | GHS Statements (Typical for related compounds) | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3][14] | Lab coat, safety goggles, chemical-resistant gloves |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3][11][12][14] | Lab coat, safety goggles, chemical-resistant gloves |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][3][11][12][14] | Safety goggles with side shields or face shield |
| Specific target organ toxicity | H335: May cause respiratory irritation[2][3][11][12][14] | Use in a certified chemical fume hood |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. vumc.org [vumc.org]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. The following procedures are based on established laboratory safety protocols and data from structurally related compounds, ensuring a comprehensive approach to minimizing risk and ensuring operational integrity.
Hazard Summary and Personal Protective Equipment (PPE)
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To protect against eye contact with the chemical.[3] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or coveralls are recommended. | To prevent skin exposure and contamination of personal clothing.[1][3] |
| Respiratory Protection | A dust mask is recommended for dusty conditions. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[1][3] | To prevent inhalation of the powdered compound. |
| Hand Protection | Appropriate chemical-resistant gloves. | To prevent skin contact during handling.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids or alkalis.[3]
-
Keep the container tightly closed and in a locked storage area if possible.[3]
2. Preparation and Weighing:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Wear all required PPE as outlined in the table above.
-
To weigh the compound, carefully transfer the desired amount from the storage container to a weighing vessel within the fume hood. Avoid creating dust.[3]
3. Experimental Use:
-
When using the compound in reactions, ensure that all manipulations are performed within the fume hood.
-
Use appropriate glassware and equipment, inspecting for any cracks or defects before use.[6]
-
Avoid direct contact with the skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][7]
-
If inhaled, move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[3]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For a powder spill, cover it with a plastic sheet to minimize spreading.[3]
-
Carefully sweep or vacuum the material into a suitable, labeled disposal container.[1] Avoid creating dust.[3]
-
Clean the contaminated surface thoroughly with an appropriate solvent and then with soap and water.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), weighing paper, and any spilled material, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.
-
Disposal: Dispose of all waste in accordance with all federal, state, and local regulations.[3][7] This should be handled by a licensed chemical waste disposal company.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. angenechemical.com [angenechemical.com]
- 5. ethz.ch [ethz.ch]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
